2-(3-Chlorophenyl)cyclopropan-1-amine hydrochloride
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-(3-chlorophenyl)cyclopropan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClN.ClH/c10-7-3-1-2-6(4-7)8-5-9(8)11;/h1-4,8-9H,5,11H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRDJNIKTHWYMIN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1N)C2=CC(=CC=C2)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11Cl2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to 2-(3-Chlorophenyl)cyclopropan-1-amine Hydrochloride
CAS Number: 90942-38-4
A Comprehensive Overview for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed exploration of 2-(3-Chlorophenyl)cyclopropan-1-amine hydrochloride, a notable member of the 2-arylcyclopropylamine (ACPA) class of compounds. While specific data for this particular chloro-substituted analog is limited in publicly accessible literature, this document synthesizes established knowledge of the broader ACPA chemical space to offer valuable insights for its synthesis, characterization, and potential applications in medicinal chemistry and drug development.
Introduction and Chemical Identity
This compound is a chiral small molecule featuring a cyclopropane ring substituted with a 3-chlorophenyl group and an amine group on adjacent carbons. The hydrochloride salt form enhances its stability and solubility in aqueous media, a desirable property for pharmaceutical development. The primary identifier for this compound is its Chemical Abstracts Service (CAS) number: 90942-38-4 [1].
It is crucial to distinguish this compound from its structural isomer, [1-(3-chlorophenyl)cyclopropyl]amine hydrochloride (CAS Number: 1217031-87-2), where both the phenyl and amine moieties are attached to the same carbon atom of the cyclopropane ring.
The 2-arylcyclopropylamine scaffold is a privileged structural motif in medicinal chemistry, famously represented by the antidepressant drug tranylcypromine. These conformationally restricted analogs of phenethylamines exhibit unique pharmacological profiles by mimicking the extended conformation of neurotransmitters, allowing for specific interactions with biological targets.
Physicochemical Properties
Detailed experimental data for this compound is not widely available. However, based on the general properties of related compounds, such as its fluorinated analogs, the following characteristics can be anticipated.
| Property | Anticipated Value/Characteristic |
| Molecular Formula | C₉H₁₁Cl₂N |
| Molecular Weight | 204.10 g/mol |
| Appearance | Likely a white to off-white solid |
| Solubility | Expected to have some solubility in water and polar organic solvents like methanol and DMSO[2] |
| Stereochemistry | Exists as stereoisomers (cis/trans and enantiomers) |
Synthesis Strategies for 2-Arylcyclopropylamines
While a specific, detailed protocol for the synthesis of this compound is not readily found in peer-reviewed literature, several general and robust methods for the synthesis of 2-arylcyclopropylamines can be adapted.
Cyclopropanation of Styrenes followed by Curtius Rearrangement
A common and versatile approach involves the cyclopropanation of a substituted styrene, in this case, 3-chlorostyrene. The resulting cyclopropanecarboxylate can then be converted to the corresponding amine via a Curtius rearrangement.
Workflow Overview:
Figure 1: General synthetic workflow via cyclopropanation and Curtius rearrangement.
Experimental Considerations:
-
Cyclopropanation: The choice of catalyst (e.g., rhodium or copper complexes) and diazo reagent can influence the diastereoselectivity (cis/trans ratio) of the cyclopropanation.
-
Stereocontrol: For stereoselective synthesis, chiral catalysts or auxiliaries can be employed during the cyclopropanation step. Subsequent separation of diastereomers or enantiomers may be necessary. The synthesis of the related (1R,2S)-2-(3,4-difluorophenyl)cyclopropylamine often involves diastereoselective cyclopropanation followed by hydrolysis of the resulting amide[3].
-
Curtius Rearrangement: This rearrangement proceeds through an isocyanate intermediate, which is then trapped by an alcohol (e.g., tert-butanol) to form a carbamate. Subsequent deprotection under acidic conditions yields the desired amine hydrochloride. This method avoids the use of hazardous reagents like sodium azide that are sometimes used in other variations of the Curtius rearrangement[3].
C-H Functionalization Strategies
More modern and atom-economical approaches involve the direct functionalization of C-H bonds. A notable example is the stereodivergent synthesis of 2-arylcyclopropylamines through a sequence of C(sp³)–H borylation and Suzuki-Miyaura coupling.
Logical Relationship Diagram:
Figure 2: Stereodivergent synthesis via C-H borylation and Suzuki-Miyaura coupling.
This advanced methodology offers the advantage of accessing either the cis or trans isomer by simply altering the atmosphere of the coupling reaction.
Analytical Characterization
A comprehensive analytical workflow is essential to confirm the identity, purity, and stereochemistry of this compound.
Workflow for Analytical Characterization:
Figure 3: A typical analytical workflow for the characterization of this compound.
Key Analytical Techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for confirming the chemical structure, including the substitution pattern on the phenyl ring and the relative stereochemistry of the cyclopropane protons.
-
Mass Spectrometry (MS): Provides information on the molecular weight and fragmentation pattern, further confirming the compound's identity.
-
High-Performance Liquid Chromatography (HPLC): Used to assess the purity of the compound. Chiral HPLC methods would be necessary to separate and quantify the enantiomers.
-
Elemental Analysis: Determines the percentage composition of elements (C, H, N, Cl) to verify the empirical formula.
Applications in Drug Development and Medicinal Chemistry
The 2-arylcyclopropylamine scaffold is a well-established pharmacophore. While specific applications of the 3-chloro substituted analog are not extensively documented, its structural similarity to known bioactive molecules suggests several potential areas of investigation.
-
Monoamine Oxidase (MAO) Inhibition: Tranylcypromine, a non-substituted 2-phenylcyclopropylamine, is a potent MAO inhibitor used as an antidepressant. It is plausible that 2-(3-Chlorophenyl)cyclopropan-1-amine could exhibit similar activity, with the chloro-substituent potentially modulating potency, selectivity, and pharmacokinetic properties.
-
Lysine-Specific Demethylase 1 (LSD1) Inhibition: The 2-arylcyclopropylamine motif is also a key feature in a number of LSD1 inhibitors, which are being investigated as potential cancer therapeutics.
-
Neuromodulatory Activity: As conformationally restricted analogs of phenethylamines, these compounds can be explored for activity at various G-protein coupled receptors (GPCRs) and ion channels in the central nervous system.
-
Chemical Probe and Building Block: This compound can serve as a valuable building block for the synthesis of more complex molecules in drug discovery programs. Its defined stereochemistry and reactive amine handle allow for its incorporation into larger scaffolds. The fluorinated analogs are key intermediates in the synthesis of the antiplatelet drug Ticagrelor, highlighting the utility of this class of compounds in constructing complex pharmaceutical agents[3].
Safety and Handling
-
Personal Protective Equipment (PPE): Wear standard laboratory PPE, including safety glasses, gloves, and a lab coat.
-
Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes.
-
Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.
For related compounds, such as (1R,2S)-2-(3,4-difluorophenyl)cyclopropanamine hydrochloride, the hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation)[2]. Similar hazards should be assumed for the chloro-analog until specific data becomes available.
Conclusion
This compound, identified by CAS number 90942-38-4, is a valuable chemical entity with significant potential in drug discovery and development. While specific experimental data for this compound is sparse, this guide provides a comprehensive overview based on established synthetic methodologies and the known biological activities of the broader 2-arylcyclopropylamine class. Researchers and scientists can leverage this information to guide the synthesis, characterization, and exploration of this promising molecule in their respective fields. Further investigation into the specific properties and biological activities of this compound is warranted to fully unlock its potential.
References
- EP2644590A1 - Synthesis of 2-(3,4-difluorophenyl)cyclopropanamine derivatives and salts.
- DE19961603A1 - Production of 2-chlorocyclopropyl-1-chlorophenyl-triazolonyl-propanol derivative, useful as microbicide, from 2-chlorocyclopropyl-2-chlorobenzyl-oxirane.
- United States Patent 4,338,317.
- WO2019123368A1 - Improved and efficient process for the synthesis of 2-[2-(1-chlorocyclopropyl)-3-(2-chlorophenyl)-2- hydroxypropyl]-2,4-dihydro-3h-1,2,4-triazole-3-thione (prothioconazole) and its intermediates.
-
Preparation method of 1-(2, 3-dichlorophenyl) piperazine. Patsnap. [Link]
-
Examining patent applications relating to chemical inventions. GOV.UK. [Link]
-
SYNTHESIS AND PHARMACOLOGY OF NOVEL ANTIDEPRESSANT AGENTS WITH DOPAMINE AUTORECEPTOR AGONIST PROPERTIES. International Journal of Pharmaceutical Sciences Review and Research. [Link]
- US4670444A - 7-amino-1-cyclopropyl-4-oxo-1, 4-dihydro-quinoline-and naphthyridine-3-carboxylic acids and antibacterial agents containing these compounds.
-
CAS No : 1258651-83-0 | Product Name : 2-(3-Fluorophenyl)cyclopropan-1-amine Hydrochloride. Pharmaffiliates. [Link]
Sources
An In-Depth Technical Guide on the Putative Mechanism of Action of 2-(3-Chlorophenyl)cyclopropan-1-amine hydrochloride
Introduction
Core Putative Mechanism of Action: Inhibition of Monoamine Transporters
The primary molecular targets for 2-(3-Chlorophenyl)cyclopropan-1-amine hydrochloride are presumed to be the presynaptic monoamine transporters: the dopamine transporter (DAT), the norepinephrine transporter (NET), and the serotonin transporter (SERT).[2] These transmembrane proteins are responsible for clearing their respective neurotransmitters from the synapse, thereby terminating the signaling event. By binding to these transporters, this compound is expected to act as a competitive inhibitor, preventing the reuptake of dopamine, norepinephrine, and/or serotonin. This leads to an increased concentration and prolonged residence time of these neurotransmitters in the synaptic cleft, resulting in enhanced and extended postsynaptic receptor activation.
The potency and selectivity of this compound towards DAT, NET, and SERT would define its specific pharmacological profile. For instance, a compound with high affinity for DAT would primarily enhance dopaminergic neurotransmission, while a compound with a broader affinity profile would act as a triple reuptake inhibitor.[3] The substitution pattern on the phenyl ring is a key determinant of binding affinity and selectivity for monoamine transporters.[4] The presence of a chlorine atom at the 3-position of the phenyl ring in the subject molecule will influence its interaction with the binding pockets of the monoamine transporters.
Downstream Signaling Consequences
The enhanced neurotransmitter levels resulting from monoamine transporter inhibition trigger a cascade of downstream signaling events within the postsynaptic neuron. The specific pathways activated depend on the neurotransmitter and the subtype of postsynaptic receptor stimulated. For example:
-
Dopaminergic Pathways: Increased dopamine in brain regions like the nucleus accumbens and prefrontal cortex would lead to the activation of D1-like (Gs-coupled) and D2-like (Gi-coupled) receptors, modulating adenylyl cyclase activity, cyclic AMP levels, and protein kinase A (PKA) signaling. These pathways are crucial for reward, motivation, and motor control.
-
Noradrenergic Pathways: Elevated norepinephrine levels would act on α- and β-adrenergic receptors, influencing alertness, arousal, and attention through various G-protein-coupled signaling cascades.
-
Serotonergic Pathways: Increased serotonin would activate a diverse family of 5-HT receptors, most of which are G-protein-coupled, impacting mood, anxiety, and cognition.
Experimental Validation and Characterization
To definitively determine the mechanism of action of this compound, a series of in vitro and in vivo experiments would be required. The following protocols outline the standard methodologies used in the field.
In Vitro Binding Affinity Assays
Radioligand binding assays are the gold standard for determining the affinity of a test compound for a specific receptor or transporter.
Objective: To determine the binding affinities (Ki) of this compound for human DAT, NET, and SERT.
Methodology:
-
Preparation of Membranes: Cell lines stably expressing the human DAT, NET, or SERT are cultured and harvested. The cell membranes are isolated through differential centrifugation.
-
Radioligand Selection: A specific radioligand for each transporter is chosen (e.g., [³H]WIN 35,428 for DAT, [³H]nisoxetine for NET, and [³H]citalopram for SERT).
-
Competition Binding Assay:
-
A fixed concentration of the radioligand is incubated with the prepared cell membranes.
-
Increasing concentrations of the unlabeled test compound (this compound) are added to compete for binding with the radioligand.
-
Non-specific binding is determined in the presence of a high concentration of a known inhibitor (e.g., cocaine for DAT).
-
-
Detection: After incubation, the bound and free radioligand are separated by rapid filtration. The amount of radioactivity bound to the membranes is quantified using liquid scintillation counting.
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Ki (inhibitor constant) is then calculated from the IC50 using the Cheng-Prusoff equation.
| Transporter | Radioligand | Non-specific Ligand | Representative Ki (nM) of a Known Inhibitor (Cocaine) |
| DAT | [³H]WIN 35,428 | Cocaine (10 µM) | 95 |
| NET | [³H]Nisoxetine | Desipramine (1 µM) | 241 |
| SERT | [³H]Citalopram | Fluoxetine (10 µM) | 120 |
In Vitro Functional Uptake Assays
These assays measure the ability of a compound to inhibit the function of the monoamine transporters.
Objective: To determine the functional potency (IC50) of this compound in inhibiting the uptake of dopamine, norepinephrine, and serotonin.
Methodology:
-
Cell Culture: Use cell lines stably expressing the human DAT, NET, or SERT.
-
Pre-incubation: The cells are pre-incubated with varying concentrations of this compound.
-
Substrate Addition: A radiolabeled substrate (e.g., [³H]dopamine, [³H]norepinephrine, or [³H]serotonin) is added to the cells.
-
Uptake Termination: After a short incubation period, the uptake is terminated by washing the cells with ice-cold buffer.
-
Quantification: The amount of radiolabeled substrate taken up by the cells is measured by liquid scintillation counting.
-
Data Analysis: The results are expressed as a percentage of the control uptake (in the absence of the inhibitor), and the IC50 value is determined by non-linear regression.
Summary and Future Directions
Based on its chemical structure, this compound is putatively a monoamine reuptake inhibitor. Its primary mechanism of action is expected to involve the inhibition of DAT, NET, and/or SERT, leading to an increase in the synaptic concentrations of their respective neurotransmitters. The precise pharmacological profile, including its potency and selectivity, would need to be determined through rigorous experimental validation, as outlined in this guide.
Future research should focus on:
-
Stereoisomer Separation and Testing: The cis/trans and (R)/(S) isomers of 2-(3-Chlorophenyl)cyclopropan-1-amine should be synthesized and evaluated independently, as stereochemistry is often a critical determinant of activity and selectivity.
-
In Vivo Studies: If in vitro studies reveal a potent and selective profile, in vivo experiments, such as microdialysis to measure neurotransmitter levels in specific brain regions and behavioral assays relevant to conditions like depression, ADHD, or substance use disorders, would be warranted.
-
Off-Target Screening: A comprehensive screening against a panel of other receptors and transporters is necessary to assess the selectivity and potential for side effects.
This technical guide provides a foundational understanding of the likely mechanism of action of this compound and a roadmap for its experimental characterization.
References
- Uwaso, Y., Yokoyama, N., & Kano, T. (2023).
- Liang, J., Wu, L., Li, Z., Liu, Y., Ding, N., & Dong, Z. (2023). Preparation of core–shell catalyst for the tandem reaction of amino compounds with aldehydes. RSC Advances, 13(8), 5186-5196.
- Takeshima, A., & Kano, T. (2022). The Design and Synthesis of Phenylcyclopropane-Based Secondary Amine Catalysts and Their Applications in Asymmetric Reactions. Synlett, 33(18), 1778-1787.
- Moskalik, M. Y., & Astakhova, V. V. (2022).
- Lee, H. J., & Maruoka, K. (2022). Design of Bifunctional Amino Tf‐Amide Organocatalysts and Application in Various Asymmetric Transformations. The Chemical Record, 22(5), e202200004.
- Homma, C., & Kano, T. (2022). Design and Synthesis of Phenylcyclopropane-based Chiral Amine Catalysts and Their Application in Asymmetric Reactions. Journal of Synthetic Organic Chemistry, Japan, 80(2), 92-102.
- Homma, C., Yamanaka, M., Kano, T., & Maruoka, K. (2021).
- Inokuma, T. (2021). Synthesis of Non-canonical Amino Acids and Peptide Containing Them for Establishment of the Template for Drug Discovery. Chemical and Pharmaceutical Bulletin, 69(4), 303-313.
-
PubChem. (n.d.). 2-(3-Fluorophenyl)cyclopropan-1-amine hydrochloride. Retrieved January 23, 2026, from [Link]
- Plenge, P., et al. (1996). trans-2-Aryl-N,N-dipropylcyclopropylamines: synthesis and interactions with 5-HT(1A) receptors. Journal of Medicinal Chemistry, 39(22), 4463-4471.
- El Mansari, M., et al. (2011). Monoaminergic Antidepressants in the Relief of Pain: Potential Therapeutic Utility of Triple Reuptake Inhibitors (TRIs). Pharmaceuticals, 4(9), 1214-1234.
- Aggarwal, S., & Mortensen, O. V. (2017). Overview of Monoamine Transporters. Current Protocols in Pharmacology, 79, 12.16.1-12.16.18.
- Gardarsdottir, H. (2023). Cyclopropylamine in Medicinal Chemistry: Synthesis and Application. Journal of Organic and Inorganic Chemistry.
- Abu-Mour, I., et al. (2020). Transaminase-mediated synthesis of enantiopure drug-like 1-(3′,4′-disubstituted phenyl)propan-2-amines. Catalysis Science & Technology, 10(15), 5094-5102.
- Singh, S. (2015). Discovery and Development of Monoamine Transporter Ligands. Journal of Medicinal Chemistry, 58(16), 6299-6321.
- Słoczyńska, K., et al. (2021). Synthesis, Anticonvulsant, and Antinociceptive Activity of New 3-(2-Chlorophenyl)- and 3-(3-Chlorophenyl)-2,5-dioxo-pyrrolidin-1-yl-acetamides. Molecules, 26(6), 1551.
- Fišar, Z. (2016). Drugs related to monoamine oxidase activity.
- Gmeiner, P., et al. (1992). Convenient synthesis of 1-phenyl-1,2-propanediamines. Preliminary pharmacological results. Archiv der Pharmazie, 325(1), 59-61.
- Cannon, J. G., et al. (1976). Synthesis and pharmacology of some 2-aminotetralins. Dopamine receptor agonists. Journal of Medicinal Chemistry, 19(8), 987-993.
- Negus, S. S., & Banks, M. L. (2013). Effects of Monoamine Reuptake Inhibitors in Assays of Acute Pain-Stimulated and Pain-Depressed Behavior in Rats. The Journal of Pain, 14(12), 1647-1657.
- Burnham, B. S. (2005). Synthesis and pharmacological activities of amine-boranes. Current Medicinal Chemistry, 12(17), 1995-2010.
-
ChemSrc. (n.d.). 1-(3-CHLOROPHENYL)-2,2-DIMETHYLPROPAN-1-AMINE. Retrieved January 23, 2026, from [Link]
Sources
- 1. Effects of Monoamine Reuptake Inhibitors in Assays of Acute Pain-Stimulated and Pain-Depressed Behavior in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Overview of Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Monoaminergic Antidepressants in the Relief of Pain: Potential Therapeutic Utility of Triple Reuptake Inhibitors (TRIs) [mdpi.com]
- 4. Discovery and Development of Monoamine Transporter Ligands - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Potential Therapeutic Targets of 2-(3-Chlorophenyl)cyclopropan-1-amine hydrochloride
Authored by: Senior Application Scientist
Abstract
2-(3-Chlorophenyl)cyclopropan-1-amine hydrochloride represents a compelling, albeit underexplored, small molecule with significant therapeutic potential, largely inferred from its structural similarity to the established monoamine oxidase (MAO) inhibitor, tranylcypromine. This guide provides a comprehensive analysis of its probable primary target, monoamine oxidase, and explores a rational framework for identifying and validating novel therapeutic targets. We will delve into the mechanistic underpinnings of its presumed activity, propose detailed experimental protocols for target validation, and discuss the potential therapeutic applications in neuropsychiatric and neurodegenerative disorders. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to capitalize on the therapeutic promise of novel cyclopropylamine derivatives.
Introduction: Chemical Identity and Structural Rationale
This compound is a synthetic compound belonging to the cyclopropylamine class of molecules. Its chemical structure is characterized by a cyclopropane ring attached to a 3-chlorophenyl group and an amine group. The hydrochloride salt form enhances its solubility and stability for research and potential pharmaceutical applications.
The core rationale for investigating this compound stems from its close structural analogy to tranylcypromine, a well-established irreversible inhibitor of monoamine oxidase (MAO). The presence of the cyclopropylamine moiety is the key pharmacophore responsible for the mechanism-based inactivation of the flavin adenine dinucleotide (FAD) cofactor in MAO enzymes. The addition of a chlorine atom at the meta-position of the phenyl ring is a common medicinal chemistry strategy to modulate pharmacokinetic and pharmacodynamic properties, such as metabolic stability, target selectivity, and binding affinity.
Primary Therapeutic Target: Monoamine Oxidase (MAO)
Based on its chemical structure, the most probable and potent therapeutic target for this compound is monoamine oxidase. MAOs are a family of flavoenzymes responsible for the oxidative deamination of monoamine neurotransmitters, including serotonin, dopamine, and norepinephrine. There are two main isoforms, MAO-A and MAO-B, which differ in their substrate specificities and inhibitor sensitivities.
-
MAO-A: Preferentially metabolizes serotonin and norepinephrine and is a key target for antidepressant drugs.
-
MAO-B: Primarily metabolizes dopamine and is a target for drugs used in the treatment of Parkinson's disease and neurodegenerative disorders.
The therapeutic potential of inhibiting these enzymes is well-documented, with applications in major depressive disorder, anxiety disorders, and Parkinson's disease.
Proposed Mechanism of Action: Irreversible MAO Inhibition
The proposed mechanism of action for this compound mirrors that of tranylcypromine. It is anticipated to be a mechanism-based inhibitor, where the enzyme's own catalytic activity converts the inhibitor into a reactive species that covalently binds to the FAD cofactor, leading to irreversible inhibition.
Caption: Proposed mechanism of irreversible MAO inhibition.
Experimental Validation of MAO Inhibition
To rigorously validate MAO as the primary target and to characterize the inhibitory profile of this compound, a series of in vitro and in vivo experiments are essential.
In Vitro MAO Inhibition Assay
Objective: To determine the potency (IC50) and selectivity of the compound for MAO-A and MAO-B.
Protocol:
-
Source of Enzymes: Recombinant human MAO-A and MAO-B enzymes can be commercially sourced.
-
Substrates: Use specific substrates for each isoform. For MAO-A, kynuramine or serotonin are suitable. For MAO-B, benzylamine or phenylethylamine are commonly used.
-
Detection Method: A common method is to use a fluorescent assay where the deamination of the substrate produces a fluorescent product (e.g., 4-hydroxyquinoline from kynuramine) or hydrogen peroxide, which can be detected with a coupled reaction using horseradish peroxidase and a fluorogenic substrate like Amplex Red.
-
Assay Procedure:
-
Prepare a series of dilutions of this compound.
-
Pre-incubate the compound with the MAO enzyme for a defined period (e.g., 15-30 minutes) to allow for time-dependent inhibition.
-
Initiate the reaction by adding the substrate.
-
Measure the rate of product formation over time using a plate reader.
-
Calculate the percent inhibition for each concentration of the compound relative to a vehicle control.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
-
Selectivity Index: The selectivity index is calculated as the ratio of IC50 (MAO-B) / IC50 (MAO-A). A value > 1 indicates MAO-A selectivity, while a value < 1 indicates MAO-B selectivity.
In Vivo Target Engagement: Ex Vivo MAO Activity Assay
Objective: To confirm that the compound inhibits MAO activity in the brain of a living organism.
Protocol:
-
Animal Model: Use a suitable rodent model, such as mice or rats.
-
Dosing: Administer this compound via an appropriate route (e.g., intraperitoneal injection or oral gavage) at various doses.
-
Tissue Collection: At a specified time point after dosing, euthanize the animals and dissect the brains.
-
Homogenate Preparation: Homogenize the brain tissue in a suitable buffer.
-
MAO Activity Measurement: Measure the MAO-A and MAO-B activity in the brain homogenates using a similar assay as described for the in vitro studies.
-
Analysis: Compare the MAO activity in the brains of treated animals to that of vehicle-treated controls to determine the in vivo target engagement and dose-response relationship.
Caption: Workflow for MAO target validation.
Exploring Novel Therapeutic Targets
While MAO is the most probable primary target, a comprehensive drug development program should also investigate potential off-target effects and explore the possibility of novel therapeutic targets. The 3-chlorophenyl moiety could confer affinity for other receptors or enzymes.
Broad Target Screening
A high-throughput screening approach is recommended to identify novel interactions.
Recommended Platform: A commercially available broad panel screen, such as the Eurofins SafetyScreen44™ or a similar service, can assess the binding of this compound against a wide array of G-protein coupled receptors (GPCRs), ion channels, transporters, and kinases.
Data Interpretation: Positive "hits" from such a screen (typically defined as >50% inhibition or displacement at a concentration of 10 µM) should be followed up with dose-response studies to determine the potency (Ki or IC50) of the interaction.
Potential Secondary Targets Based on Chemical Structure
-
Serotonin and Dopamine Transporters (SERT and DAT): Due to the compound's structural similarity to monoamine neurotransmitters, it is plausible that it could interact with their reuptake transporters.
-
Sigma Receptors (σ1 and σ2): These receptors are known to bind a wide variety of small molecules and are implicated in various neurological functions.
Therapeutic Implications and Future Directions
The therapeutic potential of this compound will be dictated by its selectivity and potency for its molecular targets.
-
If MAO-A Selective: Potential for development as a novel antidepressant or anxiolytic.
-
If MAO-B Selective: Potential for development as a neuroprotective agent for Parkinson's disease or other neurodegenerative conditions.
-
If Non-selective MAO Inhibitor: Could have broad-spectrum antidepressant effects but may also carry a higher risk of side effects, such as the "cheese effect" (hypertensive crisis after ingesting tyramine-rich foods).
-
If Novel Targets are Identified: The therapeutic applications would depend on the function of the newly identified target.
Future research should focus on a full preclinical characterization, including pharmacokinetics (absorption, distribution, metabolism, and excretion), pharmacodynamics, and toxicology studies. Efficacy in relevant animal models of depression, anxiety, or Parkinson's disease will be crucial for advancing this compound towards clinical development.
Quantitative Data Summary
As this is a prospective guide for a relatively uncharacterized compound, the following table is a template for summarizing the key data that should be generated from the proposed experiments.
| Parameter | MAO-A | MAO-B | Novel Target X |
| IC50 (nM) | To be determined | To be determined | To be determined |
| Selectivity Index | To be determined | To be determined | N/A |
| In Vivo ED50 (mg/kg) | To be determined | To be determined | To be determined |
| Binding Affinity (Ki, nM) | N/A | N/A | To be determined |
References
- Tranylcypromine and MAO Inhibition: A comprehensive overview of the mechanism and therapeutic use of tranylcypromine can be found in reviews on MAO inhibitors. A suitable starting point would be a search on PubMed or a pharmacology textbook.
- High-Throughput Screening Services: Information on broad panel screening can be found on the websites of contract research organizations (CROs)
- Fluorescent MAO Assays: Detailed protocols and principles for these assays are available from the manufacturers of the assay kits, such as Thermo Fisher Scientific (Amplex Red).
Methodological & Application
GC-MS analysis of 2-(3-Chlorophenyl)cyclopropan-1-amine hydrochloride.
Application Note: GC-MS Analysis of 2-(3-Chlorophenyl)cyclopropan-1-amine Hydrochloride
Abstract
This application note presents a robust and validated method for the qualitative and quantitative analysis of this compound, a key intermediate in pharmaceutical synthesis.[1][2] Due to the polar and non-volatile nature of the primary amine, direct analysis by gas chromatography (GC) is challenging, often resulting in poor peak shape and low sensitivity.[3][4] This protocol details an effective derivatization strategy using trifluoroacetic anhydride (TFAA) to convert the analyte into a more volatile and thermally stable trifluoroacetamide derivative, enabling sensitive and reproducible analysis by gas chromatography-mass spectrometry (GC-MS). The method is designed for researchers, scientists, and drug development professionals requiring accurate characterization and quantification of this compound.
Introduction: The Rationale for Derivatization
2-(3-Chlorophenyl)cyclopropan-1-amine is a substituted cyclopropylamine, a structural motif of significant interest in medicinal chemistry due to its unique conformational properties.[1][2] Accurate quantification of this compound and its potential impurities is critical for ensuring the quality and safety of active pharmaceutical ingredients (APIs).
The direct GC analysis of primary amines like 2-(3-Chlorophenyl)cyclopropan-1-amine is hindered by several factors:
-
High Polarity: The primary amine group (-NH2) is highly polar, leading to strong interactions with the active sites (silanol groups) on the surface of the GC inlet liner and column stationary phase. This results in significant peak tailing, reduced column efficiency, and poor reproducibility.[3][4]
-
Low Volatility: The hydrochloride salt form is non-volatile. While conversion to the free base is possible, the inherent polarity of the amine still poses a challenge for volatilization in the GC injector.
-
Thermal Lability: Primary amines can be susceptible to thermal degradation at the high temperatures required for GC analysis.[5]
To overcome these challenges, a chemical derivatization step is employed.[3][6] Derivatization is a technique that chemically modifies an analyte to enhance its analytical properties for a specific method.[7] In this case, acylation with trifluoroacetic anhydride (TFAA) is the chosen strategy.[5][8]
Causality of Experimental Choice: TFAA is a highly reactive and volatile acylation reagent that quantitatively reacts with the primary amine to form a stable N-trifluoroacetamide derivative.[5][9][10] This chemical modification achieves three critical objectives:
-
Reduces Polarity: It replaces the active hydrogens on the amine with a non-polar trifluoroacetyl group, minimizing interactions with the GC system.[5]
-
Increases Volatility: The resulting derivative is significantly more volatile than the parent amine, allowing for elution at lower temperatures.[3][9]
-
Enhances Detection: The fluorine atoms in the derivative provide a distinct mass spectral fragmentation pattern, aiding in confident identification and improving sensitivity.[3][5]
Experimental Workflow and Protocol
The entire analytical process, from sample preparation to data analysis, is designed to be a self-validating system, ensuring data integrity and reproducibility. The workflow is visualized in the diagram below.
Caption: High-level overview of the analytical procedure.
Materials and Reagents
| Material | Grade | Supplier |
| 2-(3-Chlorophenyl)cyclopropan-1-amine HCl | Reference Standard | Verified Source |
| Trifluoroacetic Anhydride (TFAA) | Derivatization Grade | Sigma-Aldrich |
| Pyridine | Anhydrous | Sigma-Aldrich |
| Ethyl Acetate | HPLC Grade | Fisher Scientific |
| Methanol | HPLC Grade | Fisher Scientific |
| Nitrogen Gas | High Purity | Airgas |
| 2 mL GC Vials with PTFE-lined caps | - | Agilent |
Step-by-Step Protocol: Sample Preparation and Derivatization
This protocol is designed to be self-validating by including steps to ensure the reaction goes to completion and that the final sample is suitable for injection.
-
Standard/Sample Weighing: Accurately weigh approximately 10 mg of the this compound reference standard or sample into a 10 mL volumetric flask.
-
Initial Dissolution: Dissolve and dilute to volume with methanol to create a 1 mg/mL stock solution.
-
Aliquoting: Transfer 100 µL of the stock solution into a 2 mL GC vial.
-
Solvent Evaporation: Gently evaporate the methanol to dryness under a stream of high-purity nitrogen gas at room temperature. This step is crucial to remove any water or protic solvents that could interfere with the derivatization reagent.
-
Free Base Formation & Derivatization:
-
Reaction Incubation: Tightly cap the vial and heat in a heating block or oven at 70°C for 20 minutes.[3] The elevated temperature ensures a rapid and complete reaction.
-
Post-Reaction Evaporation: After cooling to room temperature, evaporate the excess reagent and solvent under a gentle stream of nitrogen. This removes the highly reactive TFAA and byproducts, protecting the GC column.[3]
-
Reconstitution: Re-dissolve the dried derivative residue in 1.0 mL of ethyl acetate. The sample is now ready for GC-MS analysis.[3]
Instrumentation and Analytical Conditions
The following parameters provide a robust starting point for analysis. Method validation should be performed according to ICH Q2(R1) guidelines to ensure suitability for its intended purpose.[11][12][13][14]
GC-MS System Parameters
| Parameter | Setting |
| Gas Chromatograph | Agilent 8890 GC or equivalent |
| Injector | Split/Splitless, Split ratio 20:1 |
| Inlet Temperature | 250°C |
| Injection Volume | 1 µL |
| Carrier Gas | Helium, Constant Flow @ 1.2 mL/min |
| GC Column | HP-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Oven Program | Initial: 80°C (hold 1 min), Ramp: 15°C/min to 280°C (hold 5 min) |
| Mass Spectrometer | Agilent 5977B MSD or equivalent |
| MS Transfer Line Temp | 280°C |
| Ion Source Temp | 230°C |
| Quadrupole Temp | 150°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Full Scan (m/z 40-450) and/or Selected Ion Monitoring (SIM) |
Data Analysis and Expected Results
Analyte Identification
The identity of the derivatized 2-(3-Chlorophenyl)cyclopropan-1-amine is confirmed by its retention time and its mass spectrum.
-
Molecular Weight Calculation:
-
Free Base (C₉H₁₀ClN): 167.63 g/mol
-
TFA Derivative (C₁₁H₉ClF₃NO): 263.64 g/mol
-
-
Expected Mass Spectrum: The EI mass spectrum of the TFA derivative is expected to show a molecular ion (M⁺) at m/z 263. Key fragments would arise from the loss of the trifluoromethyl group, cleavage of the cyclopropane ring, and fragmentation of the chlorophenyl moiety. The characteristic isotopic pattern of chlorine (M and M+2 in an approximate 3:1 ratio) will be a key diagnostic feature.
Method Validation and Trustworthiness
To ensure the trustworthiness of the results, the analytical method must be validated.[15] According to ICH Q2(R1) guidelines, the following parameters should be assessed:[11][12]
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components. This can be demonstrated by analyzing a blank, a placebo, and a sample spiked with known impurities.
-
Linearity: A minimum of five concentration levels should be analyzed to demonstrate a linear relationship between concentration and detector response.[12]
-
Accuracy & Precision: Assessed by analyzing replicate preparations of a standard at different concentrations across the specified range of the procedure.[11][12]
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest concentration of analyte that can be reliably detected and quantified, respectively.
-
Robustness: The reliability of the method with respect to deliberate minor variations in method parameters (e.g., oven ramp rate, flow rate).
Conclusion
This application note provides a comprehensive and scientifically grounded protocol for the The described derivatization with TFAA is a proven and effective strategy to overcome the inherent challenges of analyzing polar primary amines by GC.[3][5] By converting the analyte to a volatile, stable derivative, this method provides the necessary sensitivity, peak shape, and reproducibility for accurate quantification in research and quality control environments. Adherence to the detailed protocol and proper method validation will ensure the generation of authoritative and trustworthy data.
References
- Benchchem. (n.d.). Derivatization Techniques for GC Analysis of Primary Amines: Application Notes and Protocols.
- Raghuram, P., Raju, I., & Sriramulu, J. (2010). GC Quantification of Cyclopropylamine, Diethylamine and Triethylamine in Active Pharmaceutical Ingredients. Chromatographia.
- International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1).
- Sigma-Aldrich. (n.d.). Perfluoro Acid Anhydrides.
- Kataoka, H. (2005). Gas Chromatography of Amines as Various Derivatives. Semantic Scholar.
- American Chemical Society. (n.d.). Chemical Derivatization Processes Applied to Amine Determination in Samples of Different Matrix Composition. ACS Publications.
- European Medicines Agency. (2006). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology.
- Chemistry LibreTexts. (2023). Derivatization.
- U.S. Food and Drug Administration. (n.d.). Q2(R1) Validation of Analytical Procedures: Text and Methodology.
- Sigma-Aldrich. (n.d.). Guide to Derivatization Reagents for GC.
- Sigma-Aldrich. (n.d.). The Use of Derivatization Reagents for Gas Chromatography (GC).
- Benchchem. (n.d.). Application Notes and Protocols for Trifluoroacetic Anhydride (TFAA) Derivatization in GC-MS Analysis.
- McNair, H. M. (2003). Analysis of Biogenic Amines by GC/FID and GC/MS. VTechWorks.
- AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained.
- Longdom Publishing. (n.d.). Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications.
- Kamal, A., et al. (2024). Exploring cyclopropylamine containing cyanopyrimidines as LSD1 inhibitors: Design, synthesis, ADMET, MD analysis and anticancer activity profiling. PubMed.
- Zain, N. M., et al. (2020). The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages. National Institutes of Health.
- ResearchGate. (n.d.). Q2(R1) Validation of Analytical Procedures: An Implementation Guide.
- El-Aneed, A., et al. (2009). An overview of the chemical derivatization of amines for gas chromatography-mass spectrometry. ACS Publications.
Sources
- 1. longdom.org [longdom.org]
- 2. Exploring cyclopropylamine containing cyanopyrimidines as LSD1 inhibitors: Design, synthesis, ADMET, MD analysis and anticancer activity profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 衍生化试剂气相色谱(GC)应用 [sigmaaldrich.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. gcms.cz [gcms.cz]
- 11. database.ich.org [database.ich.org]
- 12. ema.europa.eu [ema.europa.eu]
- 13. fda.gov [fda.gov]
- 14. researchgate.net [researchgate.net]
- 15. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
Application Note: Comprehensive NMR Characterization of 2-(3-Chlorophenyl)cyclopropan-1-amine hydrochloride
Abstract
This technical guide provides a detailed protocol and in-depth analysis for the structural elucidation of trans-2-(3-Chlorophenyl)cyclopropan-1-amine hydrochloride using Nuclear Magnetic Resonance (NMR) spectroscopy. As aminocyclopropane moieties are critical structural motifs in modern pharmaceuticals, unambiguous characterization is paramount for drug development and quality control. This note outlines optimized protocols for sample preparation and data acquisition for both ¹H and ¹³C NMR. It further presents a comprehensive interpretation of the spectral data, explaining the causal relationships between the molecule's unique structure—including the strained cyclopropane ring and the substituted aromatic system—and the resulting chemical shifts, signal multiplicities, and coupling constants. This guide is intended for researchers, chemists, and quality assurance professionals in the pharmaceutical and chemical industries.
Introduction
2-(3-Chlorophenyl)cyclopropan-1-amine is a substituted cyclopropylamine. The aminocyclopropane scaffold is of significant interest in medicinal chemistry due to its unique conformational rigidity and three-dimensional character, which can lead to improved pharmacological properties. The hydrochloride salt form is often utilized to enhance the compound's stability and aqueous solubility.
Given the potential for stereoisomerism (cis/trans) and regioisomerism, definitive structural confirmation is essential. High-field NMR spectroscopy is the premier analytical technique for this purpose, providing detailed information about the molecular framework and connectivity. This application note serves as an expert guide to acquiring and interpreting high-quality ¹H and ¹³C NMR spectra for the trans isomer of 2-(3-Chlorophenyl)cyclopropan-1-amine hydrochloride.
Molecular Structure and Atom Numbering
For clarity in spectral assignments, the following numbering scheme is used for the trans isomer of 2-(3-Chlorophenyl)cyclopropan-1-amine. The trans configuration, where the phenyl and amine groups are on opposite sides of the cyclopropane ring, is typically the thermodynamically more stable isomer.
Figure 1: Structure and atom numbering for trans-2-(3-Chlorophenyl)cyclopropan-1-amine hydrochloride.
Part I: Experimental Protocols
This section provides a self-validating system for the acquisition of high-quality NMR data.
Materials and Equipment
-
Analyte: this compound (>98% purity)
-
NMR Solvent: Dimethyl sulfoxide-d6 (DMSO-d6), 99.9 atom % D
-
Internal Standard: Tetramethylsilane (TMS), 0.03% v/v in solvent (optional, as modern spectrometers can reference the residual solvent peak)
-
Equipment: 5 mm NMR tubes, 400 MHz (or higher) NMR spectrometer
Sample Preparation Protocol
-
Weighing: Accurately weigh 5-10 mg of the analyte directly into a clean, dry vial.
-
Dissolution: Add approximately 0.6 mL of DMSO-d6 to the vial.
-
Mixing: Gently vortex or sonicate the mixture for 30-60 seconds to ensure complete dissolution. The hydrochloride salt should be readily soluble in DMSO.
-
Transfer: Using a clean glass pipette, transfer the solution into a 5 mm NMR tube.
-
Sealing: Cap the NMR tube securely. Ensure the sample is free of any particulate matter before insertion into the spectrometer.
¹H NMR Acquisition Protocol
-
Spectrometer Frequency: 400 MHz
-
Pulse Program: Standard single pulse (zg30)
-
Temperature: 298 K
-
Spectral Width: -2 to 12 ppm
-
Number of Scans: 16-32 (adjust for concentration)
-
Relaxation Delay (d1): 2 seconds
-
Acquisition Time: ~4 seconds
-
Processing: Apply an exponential line broadening of 0.3 Hz before Fourier transformation.
¹³C NMR Acquisition Protocol
-
Spectrometer Frequency: 100 MHz
-
Pulse Program: Proton-decoupled single pulse (zgpg30)
-
Temperature: 298 K
-
Spectral Width: -10 to 160 ppm
-
Number of Scans: 1024-2048 (adjust for concentration and desired signal-to-noise)
-
Relaxation Delay (d1): 2 seconds
-
Acquisition Time: ~1-2 seconds
-
Processing: Apply an exponential line broadening of 1.0 Hz before Fourier transformation.
Part II: Spectral Interpretation and Analysis
Causality of Solvent Choice
The selection of DMSO-d6 is a critical experimental choice driven by two primary factors:
-
Solubility: As a polar aprotic solvent, DMSO is excellent for dissolving amine hydrochloride salts.
-
Observation of Labile Protons: Unlike protic solvents such as D₂O or CD₃OD, DMSO-d6 does not readily exchange with the protons of the ammonium group (-NH₃⁺).[1] This allows for the direct observation of the ammonium proton signals, confirming the presence of the salt form and providing a complete proton count.[2]
Analysis of the ¹H NMR Spectrum
The ¹H NMR spectrum can be divided into three distinct regions: the aromatic region, the aliphatic (cyclopropyl) region, and the downfield ammonium proton region.
-
Ammonium Protons (-NH₃⁺):
-
Expected Chemical Shift (δ): ~8.5-9.5 ppm.
-
Multiplicity: A broad singlet.
-
Expertise & Causality: The protonation of the amine nitrogen significantly deshields the attached protons, shifting their resonance far downfield. The signal is often broad due to quadrupolar coupling with the ¹⁴N nucleus and potential slow chemical exchange with trace water in the solvent. The residual water peak in DMSO-d6 typically appears around 3.3 ppm.[2]
-
-
Aromatic Protons (Ar-H):
-
Expected Chemical Shift (δ): ~7.2-7.5 ppm.
-
Integration: 4H.
-
Expertise & Causality: The 3-chloro-substitution pattern results in four chemically non-equivalent aromatic protons.
-
H2': This proton is ortho to the cyclopropyl group and meta to the chlorine. It will likely appear as a singlet or a narrowly split triplet.
-
H4', H5', H6': These protons will form a complex multiplet system. The electron-withdrawing nature of both the chlorine atom and the cyclopropyl group deshields these protons relative to benzene (δ ≈ 7.3 ppm).[3] The expected pattern would be a doublet of doublets for H6', a triplet for H5', and a doublet for H4'.[4][5]
-
-
-
Cyclopropyl Protons:
-
Expected Chemical Shift (δ): ~1.2-3.2 ppm.
-
Integration: 4H.
-
Expertise & Causality: This is the most structurally informative region. The rigid, strained ring fixes the dihedral angles between protons, leading to predictable coupling constants. The protons are all diastereotopic and will exhibit complex splitting.
-
H1 (CH-N): Expected around δ 2.8-3.2 ppm. This proton is significantly deshielded by the adjacent electron-withdrawing -NH₃⁺ group. It will be a complex multiplet due to coupling with H2, H3a, and H3b.
-
H2 (CH-Ar): Expected around δ 2.3-2.7 ppm. This proton is deshielded by the aromatic ring. It will be a multiplet due to coupling with H1, H3a, and H3b.
-
H3a & H3b (CH₂): Expected around δ 1.2-1.8 ppm. These two methylene protons are diastereotopic. They will couple with each other (geminal coupling, ²J) and with both H1 and H2 (vicinal coupling, ³J). This results in two separate complex multiplets.
-
-
-
Vicinal Coupling Constants (³J) in the Cyclopropane Ring:
-
The Karplus relationship correlates the vicinal coupling constant (³J) to the dihedral angle between protons. For cyclopropanes, this leads to a reliable rule: ³J_cis > ³J_trans .[6]
-
Expected values:
-
³J_cis ≈ 6-12 Hz
-
³J_trans ≈ 2-9 Hz
-
-
By carefully analyzing the coupling patterns of H1 and H2, one can confirm the trans stereochemistry of the molecule. For the trans isomer, H1 and H2 are trans to each other, expecting a smaller coupling constant (e.g., ~4-7 Hz).
-
Analysis of the ¹³C NMR Spectrum
The proton-decoupled ¹³C NMR spectrum is expected to show 9 distinct signals, corresponding to the 9 carbon atoms in the molecule.
-
Aromatic Carbons:
-
Expected Chemical Shift (δ): ~125-145 ppm.
-
Expertise & Causality: Six signals are expected.
-
C1' (ipso-C): The quaternary carbon attached to the cyclopropane ring.
-
C3' (C-Cl): The carbon directly bonded to chlorine, typically found around δ 130-135 ppm.
-
C2', C4', C5', C6': The four protonated aromatic carbons. Their specific shifts are influenced by the electronic effects of the substituents.[7]
-
-
-
Cyclopropyl Carbons:
-
Expected Chemical Shift (δ): ~15-45 ppm.
-
Expertise & Causality: The carbons of a cyclopropane ring are characteristically shielded (appear at a lower ppm value) compared to analogous acyclic carbons due to the ring strain and unique hybridization.[8] However, substituents cause significant shifts.
-
C1 (CH-N): Expected around δ 35-45 ppm. Deshielded by the attached nitrogen.
-
C2 (CH-Ar): Expected around δ 25-35 ppm. Deshielded by the attached aromatic ring.
-
C3 (CH₂): The most shielded of the ring carbons, expected around δ 15-20 ppm.
-
-
Part III: Data Summary and Visualization
Tabulated NMR Data (Expected Values)
Table 1: Expected ¹H NMR Data (400 MHz, DMSO-d6)
| Assigned Proton | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constants (J, Hz) |
|---|---|---|---|---|
| -NH₃⁺ | 8.5 – 9.5 | br s | 3H | - |
| H2' | ~7.45 | s or t (narrow) | 1H | - |
| H4', H5', H6' | 7.2 – 7.4 | m | 3H | - |
| H1 (CH-N) | 2.8 – 3.2 | m | 1H | ³J(H1,H2), ³J(H1,H3a/b) |
| H2 (CH-Ar) | 2.3 – 2.7 | m | 1H | ³J(H2,H1), ³J(H2,H3a/b) |
| H3a, H3b | 1.2 – 1.8 | m | 2H | ²J(H3a,H3b), ³J(H3,H1/H2) |
Table 2: Expected ¹³C NMR Data (100 MHz, DMSO-d6)
| Assigned Carbon | Chemical Shift (δ, ppm) |
|---|---|
| C4' | ~142-145 |
| C3' (C-Cl) | ~133-136 |
| C1' | ~130-133 |
| C5' | ~128-131 |
| C2' | ~126-129 |
| C6' | ~125-128 |
| C1 (CH-N) | ~35-45 |
| C2 (CH-Ar) | ~25-35 |
| C3 (CH₂) | ~15-20 |
Experimental Workflow Visualization
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 3. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 4. C6H5Cl chlorobenzene low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 chlorobenzene 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 5. Chlorobenzene(108-90-7) 1H NMR [m.chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. academic.oup.com [academic.oup.com]
- 8. 13C nmr spectrum of cyclopropane C3H6 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of cyclopropane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
Troubleshooting & Optimization
Technical Support Center: Byproduct Formation in Cyclopropanation Reactions
Welcome to the technical support center for cyclopropanation reactions. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with byproduct formation in these powerful synthetic transformations. Here, we move beyond simple protocols to explain the underlying chemical principles, empowering you to troubleshoot effectively and optimize your reaction outcomes.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific experimental problems with a focus on identifying the root cause and implementing corrective actions.
Problem 1: My reaction has low yield and a complex crude NMR, showing multiple unidentified products.
Q: I've run a transition-metal-catalyzed cyclopropanation with ethyl diazoacetate (EDA), but the yield of my desired cyclopropane is low, and the NMR is messy. What are the most likely side reactions, and how can I fix this?
A: A complex reaction profile in metal-catalyzed cyclopropanations with diazo compounds typically points to two main culprits: carbene dimerization and C-H insertion . The electrophilic metal carbene intermediate is highly reactive and, if not efficiently trapped by the target alkene, will react with other available species.
1. Carbene Dimerization: This occurs when the metal carbene intermediate reacts with another molecule of the diazo compound or dimerizes with itself.[1] This side reaction is highly concentration-dependent. The dimerization of the carbene derived from EDA, for instance, yields diethyl maleate and diethyl fumarate, which are common impurities.[1]
-
Causality: The second-order kinetics of dimerization compete with the desired bimolecular cyclopropanation. At high concentrations of the diazo compound, the probability of two carbene precursors or a carbene and a diazo molecule encountering each other increases significantly before the carbene can react with the target alkene.
-
Mitigation Protocol: Syringe Pump Addition The most effective way to suppress dimerization is to keep the instantaneous concentration of the diazo compound vanishingly low.
Protocol: Slow Addition of Diazo Reagent
-
Setup: Dissolve the diazo compound (e.g., ethyl diazoacetate) in a suitable anhydrous solvent (e.g., DCM, toluene) to create a dilute solution (e.g., 0.1-0.5 M). Load this solution into a gas-tight syringe and place it on a syringe pump.
-
Reaction Vessel: In the reaction flask, combine the alkene, catalyst (e.g., Rh₂(OAc)₄), and the bulk of the solvent under an inert atmosphere (N₂ or Ar).
-
Initiation: Begin stirring the reaction mixture at the desired temperature (often room temperature is a good starting point).
-
Slow Addition: Program the syringe pump to add the diazo solution over a prolonged period (e.g., 4-8 hours). A typical addition rate might be 1-2 mL/hour.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS. The disappearance of the alkene and the appearance of the product spot/peak should be observed. Look for the characteristic UV activity of the maleate/fumarate byproducts on a TLC plate if applicable.
-
2. C-H Insertion: The carbene can also insert into activated or unactivated C-H bonds present in the solvent or the substrate itself.[2] This is a common issue with highly reactive "free" carbenes generated photolytically but is also a competing pathway in metal-catalyzed reactions.[2][3] For example, methylene carbene is known to react with alkanes to give elongation products.[2]
-
Causality: The choice of catalyst is paramount in controlling the chemoselectivity between cyclopropanation and C-H insertion. More selective catalysts can temper the reactivity of the carbene, favoring addition over insertion.
-
Mitigation Strategy: Catalyst and Solvent Selection
-
Catalyst Choice: Dirhodium(II) carboxylates, such as Rh₂(OAc)₄ or Rh₂(esp)₂, are often excellent choices for favoring cyclopropanation. For challenging substrates, consider screening a panel of catalysts. Chiral cobalt or rhodium porphyrin complexes, for example, have shown exceptional selectivity in preventing carbene dimerization and promoting cyclopropanation, even with stoichiometric amounts of alkene.[4]
-
Solvent Choice: Avoid solvents with weak C-H bonds if possible. While solvents like hexane are common, they can be susceptible to insertion. Dichloromethane or 1,2-dichloroethane are often preferred. However, solvent effects can be complex, influencing both polarity and catalyst activity.[5][6] It is often best to consult the literature for the specific catalytic system being used.[1]
-
Problem 2: My Simmons-Smith reaction is sluggish, and I'm isolating a methylated byproduct.
Q: I'm attempting a Simmons-Smith reaction on a substrate containing a hydroxyl group. The reaction is slow, and besides unreacted starting material, I've identified a product where my alcohol has been methylated. What is happening?
A: This is a classic issue in Simmons-Smith reactions. The problem stems from two related aspects of the reaction: the nature of the organozinc carbenoid and the Lewis acidic byproduct.
-
Causality:
-
Methylation: The organozinc carbenoids used in this reaction (e.g., from Et₂Zn and CH₂I₂) are electrophilic and can act as methylating agents, particularly towards heteroatoms like oxygen. This side reaction is more prevalent with longer reaction times and excess reagent.[2]
-
Lewis Acidity: The zinc iodide (ZnI₂) byproduct generated is a strong Lewis acid. It can coordinate to basic functional groups like hydroxyls or ethers, deactivating the substrate or potentially catalyzing side reactions and decomposition of acid-sensitive products.[2] This coordination can also slow down the desired cyclopropanation.
-
-
Mitigation Strategies & Protocols:
1. Use of the Furukawa Modification (Et₂Zn): The use of diethylzinc (Furukawa modification) instead of the traditional zinc-copper couple often leads to a more reactive and cleaner reagent.[1][7] It is particularly effective for less nucleophilic alkenes and can be used in non-coordinating solvents like dichloromethane, which enhances the electrophilicity of the reagent.[1][7]
2. Scavenging the Lewis Acidic Byproduct: To prevent issues with ZnI₂, it can be scavenged in situ.
Protocol: Quenching with Pyridine or Excess Diethylzinc
-
Reaction Setup: Perform the Simmons-Smith reaction as usual.
-
Work-up Modification: Upon completion of the reaction (monitored by TLC/GC), cool the reaction mixture in an ice bath.
-
Quenching:
-
Option A (Pyridine): Slowly add pyridine to the reaction mixture. The pyridine will coordinate to the ZnI₂ and excess zinc reagents, forming complexes that are more easily removed during the aqueous work-up.
-
Option B (Excess Et₂Zn): If using the Furukawa method, a slight excess of Et₂Zn can be added at the start to convert the formed ZnI₂ into the less acidic EtZnI.[2]
-
-
Aqueous Work-up: Proceed with a standard aqueous work-up, typically involving quenching with a saturated aqueous solution of NH₄Cl or Rochelle's salt.
3. Hydroxyl Group Protection: If the hydroxyl group is not intended to be a directing group, the most straightforward solution is to protect it. A silyl ether (e.g., TBS, TIPS) is an excellent choice as it is robust to the reaction conditions and easily removed post-cyclopropanation.
-
Frequently Asked Questions (FAQs)
Q1: What are the characteristic NMR signals for a cyclopropane ring, and how can I use NMR to identify byproducts like C-H insertion products?
A1:
-
Cyclopropane Signals: Protons on a cyclopropane ring are highly shielded due to the ring's unique electronic structure and associated ring current effects. They typically appear in the upfield region of the ¹H NMR spectrum, usually between 0.0 and 1.5 ppm .[8][9] These signals are often complex due to geminal and vicinal coupling, but their high-field chemical shift is a strong diagnostic indicator of success.
-
Distinguishing from Byproducts:
-
C-H Insertion Products: These will lack the characteristic upfield cyclopropyl protons. Instead, you will see new signals in the typical aliphatic region (1.0-2.5 ppm) and potentially new methyl signals if a -CH₂- group was inserted into a C-H bond.
-
Carbene Dimers: Products like diethyl maleate or fumarate will show characteristic alkene proton signals in the δ 5.5-7.5 ppm region and ethyl ester signals (a quartet around 4.2 ppm and a triplet around 1.3 ppm).
-
2D NMR: If the ¹H NMR is too complex to interpret, 2D NMR techniques are invaluable. A COSY experiment will show correlations between coupled protons, helping to trace the spin systems of your product and byproducts. An HSQC experiment will correlate protons to their directly attached carbons, confirming the presence of the highly shielded cyclopropyl carbons.
-
Q2: My target molecule contains a vinylcyclopropane moiety, but under thermal conditions, I'm getting a cyclopentene byproduct. What is this reaction?
A2: You are observing the vinylcyclopropane-cyclopentene rearrangement . This is a well-documented thermal or transition-metal-catalyzed ring expansion reaction.[10][11][12][13] While synthetically useful in its own right, it is an undesired side reaction if the vinylcyclopropane is the target.
-
Mechanism: The rearrangement can proceed through either a concerted, pericyclic pathway or a stepwise diradical mechanism, depending on the substrate and conditions.[10] High temperatures favor this rearrangement.
-
Mitigation: To avoid this, ensure that the cyclopropanation reaction is run at the lowest effective temperature and that subsequent purification steps (like distillation) are performed under reduced pressure to keep temperatures low. If the rearrangement is catalyzed by residual metal from the cyclopropanation step, thorough purification to remove the catalyst is critical.
Q3: I am performing a cyclopropanation on an aromatic ring and observing a seven-membered ring product. What is happening?
A3: This is the Büchner ring expansion reaction .[14] It occurs when a carbene or carbenoid adds to an aromatic system like benzene. The initial cyclopropanation product, a norcaradiene, is often unstable and undergoes a rapid electrocyclic ring-opening to form a cycloheptatriene.[14]
-
Mechanism & Byproducts: The reaction begins with the formation of a metal carbene, which adds to the aromatic ring.[14] Depending on the catalyst, this can be a significant competing pathway. Using certain rhodium catalysts can favor the formation of the kinetic cycloheptatrienyl esters, reducing the complexity of the product mixture compared to thermal or photolytic methods.[14][15]
-
Mitigation: The chemoselectivity between cyclopropanation of an alkene (if present) and a Büchner reaction on an aromatic ring is highly dependent on the catalyst and substrate. If you have an alkene you wish to cyclopropanate without reacting with a nearby aromatic ring, catalyst choice is critical. Catalysts with bulky ligands may sterically disfavor approach to the flat aromatic ring. Careful optimization of the catalyst (e.g., comparing different Rh(II) or Cu(I) catalysts) is the best strategy to enhance selectivity for the desired reaction.
Data & Protocols
Table 1: Influence of Reaction Parameters on Byproduct Formation in Diazo-based Cyclopropanations
| Parameter | Condition | Effect on Byproduct Formation | Rationale & Reference |
| Diazo Conc. | High (e.g., batch addition) | ↑ Carbene Dimerization | Second-order kinetics favor dimerization at high concentrations.[1] |
| Low (e.g., slow addition) | ↓ Carbene Dimerization | Keeps instantaneous carbene precursor concentration low, favoring reaction with alkene. | |
| Catalyst | Rh₂(OAc)₄ | General purpose, good yields | Effective but may not be optimal for chemoselectivity vs. C-H insertion. |
| Chiral Co(II)/Rh(II) Porphyrins | ↓ Carbene Dimerization | High stereocontrol and reactivity, allows for stoichiometric alkene usage.[4] | |
| Electron-deficient Rh(III) Cp* | Can favor C-H Activation | Ligand electronics play a key role in directing the carbene's reactivity.[16] | |
| Solvent | Non-coordinating (DCM, DCE) | Generally favored | Reduces catalyst deactivation and can enhance reagent electrophilicity.[1][7] |
| Ethereal (Et₂O, THF) | Can lower selectivity | Lewis basic solvents can coordinate to the catalyst, affecting its activity.[5] | |
| Temperature | Too High | ↑ Decomposition & Side Reactions | Can lead to decomposition of the diazo compound or carbene intermediate. |
| Optimized (often 0°C to RT) | Balances rate and selectivity | Slower reaction rates can improve selectivity by favoring the lower activation energy pathway. |
Protocol: GC-MS Analysis for Product Distribution
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for quantifying the ratio of desired product to byproducts.
-
Sample Preparation:
-
Carefully withdraw a small aliquot (~0.05 mL) from the crude reaction mixture.
-
Quench the aliquot by adding it to a vial containing a small amount of a suitable solvent (e.g., 1 mL of ethyl acetate) and a stir bar. If the reaction contains a solid catalyst, filter the sample through a small plug of silica gel using a pipette.
-
Add an internal standard (e.g., dodecane, naphthalene) of known concentration if quantitative analysis is required.
-
-
GC-MS Parameters (General Example):
-
Column: A standard non-polar column (e.g., HP-5ms, 30 m x 0.25 mm x 0.25 µm) is suitable for many cyclopropane products.
-
Injector Temp: 250 °C.
-
Oven Program:
-
Initial: 60 °C, hold for 2 min.
-
Ramp: 15 °C/min to 280 °C.
-
Hold: 5 min.
-
-
Carrier Gas: Helium.
-
MS Detector: Scan range m/z 40-500.
-
-
Data Analysis:
-
Identify the peaks corresponding to starting material, cyclopropane product(s), and byproducts (e.g., diethyl maleate/fumarate) by their retention times and mass spectra.
-
Integrate the peak areas to determine the relative ratios of the components in the crude mixture. This provides a direct measure of the reaction's selectivity.
-
Visualizations
Mechanistic Pathway Diagram
This diagram illustrates the central role of the metal carbene intermediate and the divergent pathways leading to the desired cyclopropane versus common byproducts.
References
- BenchChem. (2025). Side reactions and byproduct formation in cyclopropanation reactions. BenchChem Technical Library.
-
Master Organic Chemistry. (2023). Cyclopropanation of Alkenes. [Link]
-
Cramer, N., & Laschat, S. (2014). Rh(III)-Catalyzed Cyclopropanation Initiated by C–H Activation: Ligand Development Enables a Diastereoselective [2 + 1] Annulation of N-Enoxyphthalimides and Alkenes. Journal of the American Chemical Society, 136(33), 11849–11852. [Link]
-
Wikipedia. (2023). Simmons–Smith reaction. [Link]
-
Wikipedia. (2023). Buchner ring expansion. [Link]
-
Charette, A. B., & Beauchemin, A. (2001). Stereoselective Cyclopropanation Reactions. Chemical Reviews, 101(6), 1641–1688. [Link]
-
Wikipedia. (2023). Vinylcyclopropane rearrangement. [Link]
-
Wikipedia. (2023). Cyclopropanation. [Link]
-
Chemistry LibreTexts. (2019). 11.3.5 Cyclopropanation of Alkenes. [Link]
-
NROChemistry. (n.d.). Simmons-Smith Reaction. [Link]
-
Wikipedia. (2023). Metal-catalyzed cyclopropanations. [Link]
-
Macmillan Group. (n.d.). Carbene-Mediated C-H Activation and Insertion. [Link]
-
Stoltz Group, Caltech. (2017). Rhodium Carbenes and C–H functionalization. [Link]
-
Wikipedia. (2023). Büchner–Curtius–Schlotterbeck reaction. [Link]
-
Chemistry LibreTexts. (2023). 5: Carbene Reactions. [Link]
-
Wessjohann, L. A., & de la Cruz, R. C. (2005). The Vinylcyclopropane-Cyclopentene Rearrangement. Organic Reactions. [Link]
-
Garcı́a-Domı́nguez, A., & Nevado, C. (2015). Intramolecular cyclopropanation and C-H insertion reactions with metal carbenoids generated from cyclopropenes. Accounts of Chemical Research, 48(5), 1487–1498. [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems For Flash Column. [Link]
-
Jessop, P. G. (2016). Solvent effects in catalysis: rational improvements of catalysts via manipulation of solvent interactions. Catalysis Science & Technology, 6(13), 4690–4698. [Link]
-
H-1 NMR Chemical Shifts of Cyclopropane and Cyclobutane: A Theoretical Study. (n.d.). ResearchGate. [Link]
-
Doc Brown's Chemistry. (n.d.). cyclopropane low high resolution H-1 proton nmr spectrum. [Link]
-
Charette, A. B. (n.d.). Stereoselective Cyclopropanation Reactions. Docentes FCT NOVA. [Link]
-
Gillingham, D. (2016). Rhodium(II)-Catalyzed Asymmetric Cyclopropanation and Desymmetrization of [2.2]Paracyclophanes. ACS Catalysis, 6(5), 3021–3025. [Link]
-
ChemTube3D. (n.d.). Reactions of carbenes (C-H bond insertion). [Link]
-
Louie, J., & Gibbard, L. A. (2002). On the Mechanism of the Ni(0)-Catalyzed Vinylcyclopropane–Cyclopentene Rearrangement. Journal of the American Chemical Society, 124(49), 14854–14855. [Link]
-
Nevalainen, V. (2006). Thermal Rearrangements of Vinylcyclopropanes to Cyclopentenes. ResearchGate. [Link]
-
Zhang, X. P., & Doyle, M. P. (2002). Exceptional Selectivity in Cyclopropanation Reactions Catalyzed by Chiral Cobalt(II) Porphyrins. Journal of the American Chemical Society, 124(8), 1866–1873. [Link]
-
Hu, X., & Liu, W. (2018). Analysis of reaction products from the cyclopropanation process. ResearchGate. [Link]
-
Doyle, M. P., & Hu, W. (2002). Rhodium-catalyzed enantioselective cyclopropanation of electron-deficient alkenes. Chemical Science, 3(1), 209–214. [Link]
- Google Patents. (2020). WO2020002338A1 - Process for the preparation of cyclopropane compounds using diazo-compounds.
-
Zhang, Y., & Rovis, T. (2013). Rhodium-catalyzed enantioselective cyclopropanation of electron-deficient alkenes. National Institutes of Health. [Link]
- Davies, H. M. L., & Beckwith, R. E. J. (2003). Catalytic enantioselective C–H activation by means of metal-carbenoid-induced C–H insertion. Chemical Reviews, 103(8), 2861–2904.
- Doyle, M. P., Forbes, D. C. (1998). Recent advances in asymmetric catalytic metal carbene transformations. Chemical Reviews, 98(2), 911–936.
- Maas, G. (2004). Copper-catalyzed cyclopropanations. Chemical Society Reviews, 33(3), 183–190.
- Singh, V. K., DattaGupta, A., & Sekar, G. (1997).
- Lebel, H., Marcoux, J.-F., Molinaro, C., & Charette, A. B. (2003). Stereoselective Cyclopropanation Reactions. Chemical Reviews, 103(4), 977–1050.
- Doyle, M. P., McKervey, M. A., & Ye, T. (1998). Modern Catalytic Methods for Organic Synthesis with Diazo Compounds: From Cyclopropanes to Ylides. John Wiley & Sons.
- Padwa, A., & Krumpe, K. E. (1992). Application of intramolecular carbenoid reactions in organic synthesis. Tetrahedron, 48(26), 5385–5453.
- Ye, T., & McKervey, M. A. (1994). Organic Synthesis with α-Diazo Carbonyl Compounds. Chemical Reviews, 94(4), 1091–1160.
- Pellicciari, R., & Natalini, B. (1988). The chemistry of vinylcyclopropane. Il Farmaco; edizione scientifica, 43(10), 831–854.
- Hudlicky, T., Kutchan, T. M., & Naqvi, S. M. (1985). The Vinylcyclopropane-Cyclopentene Rearrangement. Organic Reactions, 33(2), 247–335.
- Pellissier, H. (2007).
- Donaldson, W. A. (2001). Synthesis and reactions of vinylcyclopropanes. Tetrahedron, 57(41), 8589–8627.
-
Bonet, A., & Gulyás, H. (2017). Recent advances in transition-metal-catalyzed Büchner reaction of alkynes. Organic & Biomolecular Chemistry, 15(46), 9734–9744. [Link]
- Wiberg, K. B. (1986). The Concept of Strain in Organic Chemistry. Angewandte Chemie International Edition in English, 25(4), 312–322.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. chemtube3d.com [chemtube3d.com]
- 4. Exceptional Selectivity in Cyclopropanation Reactions Catalyzed by Chiral Cobalt(II) Porphyrins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. infoscience.epfl.ch [infoscience.epfl.ch]
- 6. Solvent effects in catalysis: rational improvements of catalysts via manipulation of solvent interactions - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 7. docentes.fct.unl.pt [docentes.fct.unl.pt]
- 8. researchgate.net [researchgate.net]
- 9. cyclopropane low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 cyclopropane 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 10. Vinylcyclopropane rearrangement - Wikipedia [en.wikipedia.org]
- 11. On the Mechanism of the Ni(0)-Catalyzed Vinylcyclopropane–Cyclopentene Rearrangement - PMC [pmc.ncbi.nlm.nih.gov]
- 12. organicreactions.org [organicreactions.org]
- 13. researchgate.net [researchgate.net]
- 14. Buchner ring expansion - Wikipedia [en.wikipedia.org]
- 15. Recent advances in transition-metal-catalyzed Büchner reaction of alkynes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 16. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimization of Cyclopropylamine Synthesis
Welcome to the technical support center for the synthesis of cyclopropylamine. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of synthesizing this valuable chemical intermediate. Cyclopropylamine's unique structural and electronic properties make it a sought-after building block in medicinal chemistry and agrochemicals.[1][2][3] However, its synthesis can present challenges. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you optimize your reaction conditions and achieve higher yields and purity.
I. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the synthesis of cyclopropylamine, categorized by the synthetic method.
A. Synthesis via Hofmann Rearrangement of Cyclopropanecarboxamide
The Hofmann rearrangement is a classical and widely used method for preparing cyclopropylamine from cyclopropanecarboxamide.[4][5] However, issues can arise related to reaction control, yield, and purity.
Question 1: My Hofmann rearrangement reaction is inefficient and gives low yields. What are the critical parameters to control?
Answer: Low yields in the Hofmann rearrangement of cyclopropanecarboxamide are often due to suboptimal reaction conditions. Key factors to consider are:
-
Temperature Control: The reaction is highly exothermic.[4] Maintaining a low temperature (typically around 0°C) during the addition of sodium hypochlorite to the cyclopropanecarboxamide suspension is crucial to prevent side reactions.[6] After the initial reaction, the temperature is carefully raised to 40-50°C to facilitate the rearrangement.[5]
-
Stoichiometry: Precise control of the molar ratio of sodium hypochlorite and sodium hydroxide to cyclopropanecarboxamide is essential. An excess of hypochlorite can lead to over-oxidation, while insufficient base can hinder the rearrangement. A molar ratio of approximately 2.0 to 2.25 moles of caustic per mole of the amide intermediate is recommended.[5]
-
Continuous Process for Scale-up: For larger scale synthesis, traditional batch processing can be inefficient and pose safety risks due to poor heat transfer.[7] A continuous-flow microreaction system has been shown to significantly improve efficiency and yield, achieving up to 96% yield with a residence time of only 4 minutes at 90°C.[7] This approach offers better control over reaction parameters and enhances safety.
Question 2: I am observing significant byproduct formation. What are the likely side reactions and how can I minimize them?
Answer: Byproduct formation is a common issue. The primary side reaction to be aware of is the hydrolysis of the intermediate isocyanate to form undesired urea derivatives or ring-opened products.
To minimize these side reactions:
-
pH Control: Maintaining a strongly basic environment is critical. The presence of sufficient sodium hydroxide ensures the rapid rearrangement of the N-chloroamide intermediate and minimizes the lifetime of the isocyanate in the aqueous medium, thereby reducing the chance of hydrolysis.
-
Rapid Distillation: A key innovation in optimizing this process is the continuous degradation of the intermediate with simultaneous distillation of the cyclopropylamine product.[4][5] This rapid removal of the product from the reaction mixture prevents its further reaction or degradation.
B. Synthesis from γ-Butyrolactone: Multi-step Synthesis Challenges
A common industrial route to cyclopropylamine starts from the inexpensive γ-butyrolactone.[4][5] This multi-step process involves ring cleavage, esterification, cyclization, and amidation, culminating in the Hofmann rearrangement.
Question 3: During the cyclization of the 4-chlorobutyrate ester, I am getting low yields and hydrolysis of my ester. How can I improve this step?
Answer: This is a critical step where reaction conditions must be carefully controlled. Low yields are often due to competing hydrolysis of the ester.
-
Choice of Ester: The structure of the alcohol used for esterification plays a significant role. Primary esters, like the methyl or ethyl ester, are more susceptible to hydrolysis under the basic conditions required for cyclization.[1][4] Using sterically hindered secondary or tertiary alcohols (e.g., 2-butanol or tert-butanol) to form the 4-chlorobutyrate ester significantly minimizes hydrolysis, leading to much higher yields of the cyclized product.[1][4]
-
Reaction Conditions:
-
Base: Instead of sodium methoxide, which can pose handling risks on a large scale, solid sodium hydroxide in a water-immiscible solvent is an effective and safer alternative.[5]
-
Phase Transfer Catalyst (PTC): The use of a phase transfer catalyst, such as a quaternary ammonium salt (e.g., tributylmethylammonium chloride), is crucial to facilitate the reaction between the aqueous base and the organic ester, promoting efficient cyclization.[1]
-
Solvent: A non-hydrolyzing, water-immiscible solvent like methylene chloride or methyl-t-butyl ether is preferred to control the reaction temperature and improve handling.[1][4]
-
Temperature: The optimal temperature range for the cyclization is typically between 30-55°C.[4]
-
Question 4: The amidation of my hindered cyclopropanecarboxylate ester is sluggish and incomplete. What catalyst should I use?
Answer: Hindered esters, while beneficial for the cyclization step, are more difficult to amidate.[5] Standard amidation conditions are often ineffective.
-
Specialized Catalyst: A novel and highly effective catalyst for this transformation is an alkali metal salt of a polyol with hydroxyl groups on adjacent carbons, such as sodium ethylene glycoxide.[4][5] This catalyst allows for the efficient amidation of hindered esters with ammonia, achieving yields of 93-97%.[1][5]
-
Reaction Conditions: The amidation is typically carried out at elevated temperatures (optimally around 100°C) and pressures (50-90 psi) to drive the reaction to completion.[1][4]
C. Alternative Synthetic Routes: Troubleshooting
Question 5: In my synthesis of a trans-2-substituted-cyclopropylamine, I am getting a mixture of cis and trans isomers. How can I improve the diastereoselectivity?
Answer: Achieving high diastereoselectivity can be challenging. In syntheses involving zinc homoenolates from α-chloroaldehydes, the formation of a mixture of diastereomers can occur.[8]
-
Solvent Effects: It has been observed that the cis/trans-isomerization can be promoted by the presence of zinc halide salts.[8] This isomerization can be suppressed by the addition of a polar aprotic co-solvent to the reaction mixture.[8] This simple modification can significantly improve the diastereomeric ratio in favor of the desired trans isomer.
Question 6: My Kulinkovich-Szymoniak reaction for the synthesis of a primary cyclopropylamine from a nitrile is not working well. What are the key reagents?
Answer: The Kulinkovich-Szymoniak reaction is a powerful method for converting nitriles to primary cyclopropylamines.[9] The success of this reaction is highly dependent on the specific reagents used.
-
Titanium Source and Lewis Acid: The reaction is mediated by a low-valent titanium species, typically generated in situ. The combination of a titanium(IV) alkoxide, such as Ti(OiPr)4, and a Grignard reagent is used.[9] Crucially, the presence of a strong Lewis acid, such as BF3·OEt2, is necessary to facilitate the ring contraction that forms the cyclopropane ring.[9] Without the Lewis acid, the yield of the desired cyclopropylamine is significantly reduced.[9]
II. Frequently Asked Questions (FAQs)
Q1: What are the main synthetic routes to cyclopropylamine?
A1: Several synthetic routes to cyclopropylamine have been developed, including:
-
Hofmann rearrangement of cyclopropanecarboxamide: A common and well-established method.[4][5]
-
From γ-butyrolactone: An economical, multi-step industrial process.[4][5]
-
Reductive amination of cyclopropanecarboxaldehyde: This involves reacting the aldehyde with ammonia or a primary amine in the presence of a reducing agent.[2]
-
From cyclopropane halides: Reaction of a halogenated cyclopropane with ammonia or an amine.[2]
-
Kulinkovich-Szymoniak reaction: A direct synthesis from nitriles using a titanium reagent and a Grignard reagent.[9]
Q2: What are the key safety precautions when working with cyclopropylamine?
A2: Cyclopropylamine is a flammable, toxic, and reactive liquid.[2] It is essential to:
-
Work in a well-ventilated area, preferably a fume hood.[2]
-
Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[2]
-
Store in a tightly sealed container away from heat, ignition sources, and incompatible materials like oxidizing agents.[2]
-
Avoid inhalation and contact with skin and eyes, as prolonged exposure can cause irritation.[2]
Q3: How can I purify crude cyclopropylamine?
A3: Purification of cyclopropylamine often involves distillation. For laboratory-scale purification, it can be isolated as a salt, such as the benzamide or picrate, which can be recrystallized and then the free base can be regenerated using a basic ion-exchange resin followed by careful distillation.
III. Experimental Protocols and Data
Optimized Conditions for Key Reaction Steps
The following table summarizes optimized conditions for several key steps in the synthesis of cyclopropylamine from γ-butyrolactone.
| Reaction Step | Key Reagents & Catalysts | Solvent | Temperature | Pressure | Yield | Reference |
| Ring Cleavage of γ-Butyrolactone | Hydrohalide, aq. H₂SO₄ | - | 70-75°C | 0-300 psig | >85% | [4] |
| Esterification of 4-chlorobutyric acid | Secondary or tertiary alcohol | Toluene (for azeotropic removal of water) | Reflux | Atmospheric | High | [1] |
| Cyclization of Hindered 4-chlorobutyrate ester | Solid NaOH, Phase Transfer Catalyst | Methylene chloride or methyl-t-butyl ether | 30-55°C | Atmospheric | ~93% | [1][4] |
| Amidation of Hindered cyclopropanecarboxylate ester | Ammonia, alkali metal salt of a polyol | - | 85-115°C | 50-90 psi | 93-97% | [1][5] |
| Hofmann Rearrangement | NaOH, NaOCl | Water | 0°C (addition), 40-50°C (rearrangement) | Atmospheric | ~94% | [5] |
IV. Visualizing the Workflow
Decision Tree for Troubleshooting Low Yield in Cyclopropylamine Synthesis
Caption: Troubleshooting flowchart for low yield issues.
General Synthetic Pathway from γ-Butyrolactone
Caption: Key steps in cyclopropylamine synthesis from γ-butyrolactone.
V. References
-
Stauffer, C. (1986). Process for the manufacture of cyclopropylamine. U.S. Patent No. 4,590,292.
-
Stauffer, C. (1989). Process for the manufacture of cyclopropylamine. European Patent No. EP 0205403 B1.
-
Stauffer Chemical Company. (1989). Process for the manufacture of cyclopropylamine. European Patent Office. EP0205403B1.
-
Gardarsdottir, H. (n.d.). Cyclopropylamine in Medicinal Chemistry: Synthesis and Application. Longdom Publishing. [Link]
-
Ataman Kimya. CYCLOPROPYLAMINE. [Link]
-
Smith, J. et al. (2022). Synthesis of trans-2-Substituted-Cyclopropylamines from α-Chloroaldehydes. ChemRxiv. [Link]
-
Bertus, P., & Szymoniak, J. (2001). New and easy route to primary cyclopropylamines from nitriles. Organic Chemistry Portal. [Link]
-
Gulf Research and Development Company. (1973). Process for manufacturing cyclopropylamine. U.S. Patent No. 3,711,549.
-
Wang, Y. et al. (2019). Efficient Production of Cyclopropylamine by a Continuous-Flow Microreaction System. Industrial & Engineering Chemistry Research. [Link]
-
Bertus, P., & Caillé, J. (2025). Advances in the Synthesis of Cyclopropylamines. Chemical Reviews. [Link]
-
Bayer Aktiengesellschaft. (1991). Process for the preparation of cyclopropylamine. U.S. Patent No. 5,032,687.
-
Bayer AG. (1991). Process for the preparation of cyclopropylamine. U.S. Patent No. 5,032,687A.
Sources
- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 2. longdom.org [longdom.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. US4590292A - Process for the manufacture of cyclopropylamine - Google Patents [patents.google.com]
- 5. EP0205403B1 - Process for the manufacture of cyclopropylamine - Google Patents [patents.google.com]
- 6. US5032687A - Process for the preparation of cyclopropylamine - Google Patents [patents.google.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. chemrxiv.org [chemrxiv.org]
- 9. New and easy route to primary cyclopropylamines from nitriles [organic-chemistry.org]
Technical Support Center: Stability of 2-(3-Chlorophenyl)cyclopropan-1-amine Hydrochloride
Welcome to the technical support guide for 2-(3-Chlorophenyl)cyclopropan-1-amine hydrochloride. This document is designed for researchers, scientists, and drug development professionals to proactively manage and troubleshoot stability issues encountered when working with this compound in solution. Due to the limited publicly available stability data for this specific molecule, this guide synthesizes field-proven insights and established chemical principles from closely related cyclopropylamine and arylalkylamine analogs. Our goal is to provide you with the causal understanding and practical tools necessary to ensure the integrity of your experiments.
Section 1: Core Stability Profile & Key Considerations
Q: What are the primary stability concerns for this compound in solution?
A: Based on its structure—a primary amine adjacent to a strained cyclopropyl ring and an attached chlorophenyl group—three primary degradation pathways should be anticipated in solution:
-
Hydrolytic Degradation: The cyclopropylamine moiety is known to be susceptible to hydrolysis, particularly in solutions with a high pH (alkaline/basic conditions).[1] The strained three-membered ring can be prone to opening or other rearrangements under these conditions. The hydrochloride salt form provides some initial protection by creating a slightly acidic environment upon dissolution, but this can be overcome by basic buffers.
-
Oxidative Degradation: Like many primary and arylalkylamines, this compound is susceptible to oxidation.[2] This can be initiated by atmospheric oxygen, trace metal ion contaminants, or peroxide impurities in solvents.[2][3] Potential oxidation sites include the amine nitrogen (forming an N-oxide) and the chlorophenyl ring (forming hydroxylated derivatives).[2]
-
Photodegradation: The presence of the chromophoric chlorophenyl ring suggests a potential for degradation upon exposure to light, particularly UV radiation. Photostability is a common concern for aromatic compounds and should be evaluated according to established guidelines.[4][5]
Additionally, as a hydrochloride salt, the solid compound may be hygroscopic and should be stored in a desiccated environment to prevent moisture absorption, which can accelerate degradation both in solid form and upon dissolution.[6]
Section 2: Troubleshooting Common Experimental Issues
This section addresses specific problems you might encounter and provides a logical framework for diagnosis and resolution.
Q: My assay results are inconsistent, or the compound seems to lose activity over a short period in my buffered solution. What's the likely cause?
A: This is a classic sign of chemical instability in your experimental medium. The most probable cause is pH-dependent hydrolysis . The stability of cyclopropyl amines can be significantly compromised in neutral to high pH environments.[1]
Causality: At higher pH, the amine is deprotonated to its more nucleophilic free base form. This, combined with the inherent strain of the cyclopropane ring, can make the molecule more susceptible to hydrolytic attack or rearrangement, leading to a loss of the parent compound and a decrease in biological activity.
Troubleshooting Workflow:
Caption: Workflow for diagnosing inconsistent assay results.
Q: I'm observing new, unexpected peaks in my HPLC/LC-MS analysis of an aged stock solution. What are they?
A: The appearance of new peaks is a direct indication of degradation. Based on the compound's structure, these impurities likely arise from hydrolysis or oxidation.[2]
Mechanistic Insight:
-
Oxidative Products: You may be observing the N-oxide derivative of the amine or hydroxylated species on the chlorophenyl ring. These are common oxidative metabolites and degradants of such structures.[2][7]
-
Hydrolytic Products: Under harsh hydrolytic conditions (especially basic), cleavage of the C-N bond or ring-opening of the cyclopropyl group can occur, leading to a variety of degradation products.[1][2]
Potential Degradation Pathways Diagram:
Caption: Potential degradation pathways for the target compound.
Section 3: Proactive Stability Management & Protocols
Q: How should I prepare and store stock solutions to maximize stability and ensure experimental reproducibility?
A: Proper preparation and storage are critical. The goal is to minimize exposure to factors that promote degradation: high pH, oxygen, light, and elevated temperature.
Protocol 1: Recommended Stock Solution Preparation and Storage
-
Solid Handling: Allow the vial of this compound to equilibrate to room temperature before opening to minimize moisture condensation. Handle in a low-humidity environment if possible.
-
Solvent Selection:
-
For highest stability, use anhydrous, research-grade DMSO or Ethanol.
-
If aqueous buffers are required, use purified, deoxygenated water (e.g., by sparging with nitrogen or argon for 15-20 minutes).
-
-
pH Control: If preparing an aqueous stock, consider using a slightly acidic buffer (e.g., pH 4-6) if compatible with your downstream application. The protonated amine is generally less reactive.
-
Preparation: Prepare the highest practical concentration to minimize the volume added to your experiment, thereby reducing the introduction of potentially destabilizing solvent effects.
-
Storage:
-
Dispense the stock solution into single-use aliquots in amber glass vials or cryovials to avoid repeated freeze-thaw cycles and light exposure.
-
For short-term storage (1-2 weeks), store at 2-8°C.
-
For long-term storage (>2 weeks), store at -20°C or -80°C.
-
For maximum protection against oxidation, overlay the solution with an inert gas (argon or nitrogen) before sealing the vial.
-
Data Summary: Recommended Storage Conditions
| Condition | Solid Compound | Stock Solution (in Anhydrous Organic Solvent) |
|---|---|---|
| Temperature | 2-8°C | -20°C to -80°C |
| Atmosphere | Dry, desiccated | Inert gas (Argon/Nitrogen) overlay recommended |
| Light | Protect from light (Store in original vial) | Amber vials required |
| Container | Tightly sealed vial | Tightly sealed glass or polypropylene vials |
Q: How can I perform a forced degradation study to quickly assess the stability of this compound in my specific experimental buffer?
A: A forced degradation (or stress testing) study is the definitive way to understand a molecule's intrinsic stability.[2] It involves subjecting the compound to harsh conditions to intentionally induce degradation, allowing for rapid identification of liabilities. High-performance liquid chromatography (HPLC) is the most common and effective technique for this analysis.[8]
Protocol 2: Simplified Forced Degradation Study
This protocol will help you identify the primary degradation pathways in your system. A stability-indicating HPLC method is required, which is a method that can separate the parent peak from all potential degradation peaks.
-
Preparation: Prepare a solution of your compound in your specific experimental buffer at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions: Aliquot this solution into five separate, clearly labeled amber glass vials. Keep one as an unstressed control (T=0). Treat the others as described in the table below.
-
Analysis: After the specified time, neutralize the acidic and basic samples as needed, then dilute all samples to an appropriate concentration for HPLC analysis. Analyze the T=0 control and all stressed samples.
-
Evaluation: Compare the chromatograms. Look for a decrease in the parent peak area and the appearance of new peaks in the stressed samples relative to the T=0 control.
Data Summary: Forced Degradation Study Conditions
| Stress Condition | Reagent/Method | Typical Conditions | Purpose |
|---|---|---|---|
| Acid Hydrolysis | Add 1M HCl to reach a final conc. of 0.1M | 60°C for 8 hours | To test stability in acidic conditions |
| Base Hydrolysis | Add 1M NaOH to reach a final conc. of 0.1M | Room Temp for 2 hours | To test stability in basic conditions[1] |
| Oxidation | Add 30% H₂O₂ to reach a final conc. of 3% | Room Temp for 8 hours | To test susceptibility to oxidation[2] |
| Thermal | Heat the solution in a sealed vial | 60°C for 24 hours (in dark) | To assess thermal stability |
| Photolytic | Expose solution in a clear vial to light | ICH Q1B conditions* | To assess photostability[4] |
*ICH Q1B recommends an overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter.[4][9] A dark control (vial wrapped in foil) should be run in parallel.
Forced Degradation Workflow Diagram:
Caption: Workflow for a simplified forced degradation study.
Section 4: Frequently Asked Questions (FAQs)
-
Q1: What is the expected shelf-life of the solid this compound?
-
Q2: Is the hydrochloride salt more stable than the free base form?
-
A: Yes. In solid form, salts are typically more crystalline and less volatile than their free base counterparts. In solution, the hydrochloride salt helps maintain a lower pH, which protonates the amine group and generally slows down degradation pathways like hydrolysis and certain types of oxidation.
-
-
Q3: What are the best analytical methods for monitoring the stability of this compound?
-
A: A validated, stability-indicating High-Performance Liquid Chromatography (HPLC) method, typically with UV detection, is the industry standard for quantifying the parent compound and its degradation products.[8] Coupling HPLC with Mass Spectrometry (LC-MS) is invaluable for identifying the structure of unknown degradation products.[8]
-
-
Q4: Are there any known incompatible excipients or buffer components I should avoid?
-
A: Yes. Avoid strongly basic buffers (e.g., carbonate, phosphate buffers at pH > 8). Avoid strong oxidizing agents.[11] Be cautious with buffers containing metal ions (e.g., copper, iron), as they can catalyze oxidative degradation.[3] If possible, use chelating agents like EDTA at low concentrations to sequester trace metals. Finally, avoid aldehydes or ketones in your formulation, as they can potentially react with the primary amine to form Schiff bases.
-
References
- BenchChem. (2025). 1-(3-Chlorophenyl)
- Gardarsdottir, H. (2024).
-
Campbell, J. M., et al. (2019). The Degradation Chemistry of GSK2879552: Salt Selection and Microenvironmental pH Modulation to Stabilize a Cyclopropyl Amine. Journal of Pharmaceutical Sciences, 108(8), 2695-2703. [Link]
-
Cook, A. M., Grossenbacher, H., & Hütter, R. (1984). Bacterial degradation of N-cyclopropylmelamine. The steps to ring cleavage. Biochemical Journal, 222(2), 315–320. [Link]
- Shanu-Wilson, J. (n.d.). Metabolism of cyclopropyl groups. Hypha Discovery Blogs.
- Fisher Scientific. (2025).
- Ciba-Geigy AG. (1986). Process for the manufacture of cyclopropylamine.
- Angene Chemical. (2021). Safety Data Sheet: (S)-1-Cyclopropylethan-1-amine hydrochloride.
- ICH. (1996). Q1B Photostability Testing of New Active Substances and Medicinal Products.
- CDH Fine Chemical. (n.d.).
-
Reddy, G. S., et al. (2014). Simple and Sensitive Stability-Indicating Ion Chromatography Method for the Determination of Cyclopropylamine in Nevirapine and Moxifloxacin Hydrochloride Drug Substances. Journal of Chromatographic Science, 52(9), 1045-1051. [Link]
- R. D.
-
Voice, A., & Rochelle, G. T. (2013). Oxidative Degradation of Amines With High-Temperature Cycling. Energy Procedia, 37, 1647-1654. [Link]
- Ciba-Geigy Corporation. (1986). Process for the manufacture of cyclopropylamine.
- Alsante, K. M., et al. (2014). AAPS, an international society for the advancement of pharmaceutical science and technology. Pharmaceutical Research, 31(3), 579-591.
- Baertschi, S. W., & Alsante, K. M. (Eds.). (2016).
- IAGIM. (n.d.). Photostability.
- Ermer, J. (2001). The use of forced degradation studies in drug development. LC GC Europe, 14(6), 354-359.
-
Evener, V., et al. (2024). An Overview of Degradation Strategies for Amitriptyline. Molecules, 29(7), 1563. [Link]
- Nudelman, N. S. (2015). Trends in analytical chemistry: Stability-indicating methods. TrAC Trends in Analytical Chemistry, 69, 107-115.
-
Science intelligible. (2012). Pharmaceutical Photostability Testing: Small and Large Molecules According to ICH Guidelines. YouTube. [Link]
- Cornish, L. (2025). Analytical Techniques In Stability Testing.
- Cole-Parmer. (n.d.). Material Safety Data Sheet - Methylamine Hydrochloride, PA.
Sources
- 1. The Degradation Chemistry of GSK2879552: Salt Selection and Microenvironmental pH Modulation to Stabilize a Cyclopropyl Amine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. ema.europa.eu [ema.europa.eu]
- 5. iagim.org [iagim.org]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. hyphadiscovery.com [hyphadiscovery.com]
- 8. sepscience.com [sepscience.com]
- 9. youtube.com [youtube.com]
- 10. angenechemical.com [angenechemical.com]
- 11. fishersci.com [fishersci.com]
Validation & Comparative
Comparative Efficacy Analysis: 2-(3-Chlorophenyl)cyclopropan-1-amine hydrochloride vs. Tranylcypromine
A Guide for Drug Development Professionals
Introduction
The landscape of monoamine oxidase inhibitors (MAOIs) is one of rich history and continued relevance in the treatment of neuropsychiatric disorders. Tranylcypromine, a well-established non-selective inhibitor of both MAO-A and MAO-B, has long served as a benchmark compound due to its robust clinical efficacy in treating major depressive disorder, particularly atypical depression. Its unique cyclopropylamine scaffold has inspired the exploration of numerous analogs, each with the potential for a modified pharmacological profile. This guide delves into a comparative analysis of tranylcypromine and a less-characterized analog, 2-(3-Chlorophenyl)cyclopropan-1-amine hydrochloride.
While extensive clinical and preclinical data are available for tranylcypromine, this compound remains a compound of investigational interest with limited publicly available data. Therefore, this guide will serve two primary purposes: first, to provide a comprehensive overview of the established efficacy and mechanism of tranylcypromine as a reference standard, and second, to propose a rigorous experimental framework for a head-to-head comparison of these two agents. This framework will detail the necessary in vitro and in vivo assays to elucidate the relative potency, selectivity, and potential therapeutic efficacy of this compound.
Mechanism of Action: The Role of Monoamine Oxidase Inhibition
Monoamine oxidase (MAO) enzymes are critical regulators of neurotransmitter levels in the brain, primarily catabolizing monoamines such as serotonin, norepinephrine, and dopamine. There are two main isoforms, MAO-A and MAO-B, which have different substrate specificities and inhibitor sensitivities. The inhibition of these enzymes by drugs like tranylcypromine leads to an increase in the synaptic availability of these neurotransmitters, which is believed to be the primary mechanism underlying their antidepressant effects.
Tranylcypromine is an irreversible inhibitor of both MAO-A and MAO-B. This broad-spectrum inhibition contributes to its potent antidepressant effects but also to its significant side effect profile, including the risk of hypertensive crisis when tyramine-rich foods are consumed. The structure of this compound, with its key cyclopropylamine feature, suggests a similar mechanism of action. The addition of a chlorine atom to the 3-position of the phenyl ring is a common medicinal chemistry strategy to modulate properties such as metabolic stability, lipophilicity, and receptor affinity. The critical question is how this structural modification impacts its potency and selectivity for the MAO isoforms.
Figure 2: Proposed Experimental Workflow for Comparative Efficacy Analysis.
Part 1: In Vitro Characterization
Objective: To determine the potency and selectivity of this compound for MAO-A and MAO-B and compare it to tranylcypromine.
1.1. MAO-A and MAO-B Inhibition Assay (IC50 Determination)
-
Principle: This assay measures the concentration of the inhibitor required to reduce the activity of the MAO enzyme by 50%. A lower IC50 value indicates greater potency.
-
Protocol:
-
Recombinant human MAO-A and MAO-B enzymes are used.
-
A fluorescent substrate (e.g., Amplex Red) is used, which produces a fluorescent product upon oxidation by MAO.
-
The enzymes are pre-incubated with a range of concentrations of this compound and tranylcypromine.
-
The reaction is initiated by the addition of the substrate.
-
Fluorescence is measured over time using a plate reader.
-
The rate of reaction is calculated for each inhibitor concentration.
-
IC50 values are determined by fitting the data to a dose-response curve.
-
1.2. Determination of Inhibition Constant (Ki) and Reversibility
-
Principle: While IC50 is a useful measure, Ki is a more fundamental measure of inhibitor affinity. Reversibility assays determine if the inhibitor binds covalently (irreversibly) or non-covalently (reversibly) to the enzyme.
-
Protocol:
-
Ki Determination: Michaelis-Menten kinetics are performed by measuring reaction rates at various substrate concentrations in the presence of different fixed concentrations of the inhibitor. The data are then fit to a suitable model (e.g., Cheng-Prusoff equation) to calculate the Ki.
-
Reversibility Assay: The enzyme and inhibitor are pre-incubated for an extended period. The mixture is then diluted, and enzyme activity is measured. A recovery of enzyme activity upon dilution suggests reversible inhibition, while a lack of recovery suggests irreversible inhibition.
-
Part 2: In Vivo Behavioral Models
Objective: To assess the antidepressant-like effects of this compound in validated animal models and compare its efficacy to tranylcypromine.
2.1. Forced Swim Test (FST)
-
Principle: This is a widely used test to screen for antidepressant activity. Animals are placed in a cylinder of water from which they cannot escape. The duration of immobility is measured, with a reduction in immobility time being indicative of an antidepressant-like effect.
-
Protocol:
-
Rodents (mice or rats) are habituated to the testing room.
-
Animals are administered either vehicle, tranylcypromine, or this compound at various doses.
-
After a set pre-treatment time, each animal is placed in the water cylinder for a 6-minute session.
-
The last 4 minutes of the session are recorded and scored for time spent immobile.
-
A statistically significant decrease in immobility time compared to the vehicle group suggests efficacy.
-
2.2. Tail Suspension Test (TST)
-
Principle: Similar to the FST, the TST is a measure of behavioral despair. Mice are suspended by their tails, and the duration of immobility is recorded. Antidepressants reduce the time spent immobile.
-
Protocol:
-
Mice are administered the test compounds or vehicle.
-
After the pre-treatment period, they are suspended by their tails using tape.
-
The duration of immobility is recorded for a 6-minute period.
-
Data are analyzed for significant differences between treatment groups.
-
2.3. Locomotor Activity
-
Principle: It is crucial to ensure that the effects observed in the FST and TST are not due to a general increase in motor activity.
-
Protocol:
-
Animals are treated with the same doses of the compounds as in the behavioral tests.
-
They are placed in an open-field arena equipped with infrared beams to track movement.
-
Total distance traveled, and other locomotor parameters are recorded over a set period.
-
The absence of a significant increase in locomotor activity at effective doses in the FST/TST strengthens the interpretation of a specific antidepressant-like effect.
-
Conclusion and Future Directions
While tranylcypromine remains a valuable therapeutic agent, the quest for MAOIs with improved safety and efficacy profiles is ongoing. This compound represents a rational structural modification of the tranylcypromine scaffold. The proposed experimental framework provides a clear and robust pathway to elucidate its pharmacological profile. The key questions to be answered are:
-
Does the 3-chloro substitution alter the potency or selectivity for MAO-A versus MAO-B?
-
How does its in vivo efficacy in established behavioral models compare to that of tranylcypromine?
-
Does this structural modification lead to a more favorable pharmacokinetic or side-effect profile?
The answers to these questions, derived from the rigorous application of the described methodologies, will determine the potential of this compound as a next-generation monoamine oxidase inhibitor.
References
-
Fisar, Z., Hroudová, J., & Raboch, J. (2010). Inhibition of monoamine oxidase activity by antidepressants and mood stabilizers. Neuroendocrinology Letters, 31(5), 645-656. [Link]
-
Youdim, M. B., & Bakhle, Y. S. (2006). Monoamine oxidase: isoforms and inhibitors in Parkinson's disease and depressive illness. British Journal of Pharmacology, 147(S1), S287-S296. [Link]
-
Bizot, J. C., Tellez, S., Pommier, B., Bezard, E., & De Deurwaerdere, P. (2019). The irreversible monoamine oxidase inhibitor tranylcypromine reverses parkinsonian symptoms and levodopa-induced dyskinesia in the macaque model. Neuropharmacology, 151, 1-10. [Link]
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 5530, Tranylcypromine. Retrieved January 24, 2026 from [Link].
-
Shorter, E. (2009). The history of tranylcypromine. Journal of Affective Disorders, 114(1-3), 1-9. [Link]
A Researcher's Guide to Validating the Mechanism of Action of Novel Phenylcyclopropylamines
Introduction: Beyond Monoamine Oxidase Inhibition
The phenylcyclopropylamine (PCA) scaffold, famously represented by tranylcypromine (Parnate), has been a cornerstone in pharmacology for decades.[1] Historically, its mechanism of action (MoA) was primarily attributed to the irreversible inhibition of monoamine oxidase A and B (MAO-A and MAO-B), leading to increased levels of key neurotransmitters and conferring its antidepressant effects.[2] However, the biological activity of this chemical class is more complex than initially understood.[1] Emerging research has demonstrated that PCAs can engage with other critical cellular targets, such as the histone demethylase LSD1 (Lysine-Specific Demethylase 1), an enzyme implicated in epigenetic regulation and a promising target in oncology.[3][4]
This discovery underscores a critical challenge in drug development: a compound's observed phenotype may arise from on-target, off-target, or a combination of polypharmacological effects. For researchers developing novel PCA derivatives, rigorously validating the MoA is not merely an academic exercise; it is fundamental to establishing therapeutic rationale, predicting clinical efficacy, and ensuring safety.[5]
This guide provides an integrated, multi-pronged strategy for elucidating and validating the MoA of novel PCAs. We will move beyond simple enzyme inhibition assays to a holistic approach that confirms direct target binding in a native cellular environment, quantifies functional impact, and maps the downstream consequences on cellular pathways. We will compare a hypothetical novel PCA, "N-PCA-01," against the well-characterized tranylcypromine and other relevant inhibitors.
The Validation Workflow: An Integrated Strategy
A robust MoA validation strategy should be layered, with each experimental stage providing a higher level of evidence and contextual understanding. Our approach begins with confirming direct physical interaction between the drug and its putative target(s) and progresses to quantifying the functional enzymatic consequences, and finally to observing the global cellular response.
Caption: A multi-phase workflow for MoA validation.
Phase 1: Confirming Target Engagement in a Cellular Milieu
The first and most crucial step is to verify that the novel compound physically interacts with its intended target within the complex and native environment of a living cell.[5] While biochemical assays with purified proteins are useful, they cannot account for factors like cell permeability, intracellular metabolism, or the need for the drug to compete with endogenous ligands. The Cellular Thermal Shift Assay (CETSA) is a powerful technique that overcomes these limitations.[6][7]
The Principle of CETSA: The foundation of CETSA is that when a small molecule binds to a protein, it generally stabilizes the protein's structure.[7] This increased stability makes the protein more resistant to thermal denaturation. By heating intact cells or cell lysates to a range of temperatures, one can determine the temperature at which a target protein denatures and aggregates. In the presence of a binding ligand, this "melting temperature" (Tm) will increase.[8]
Comparative Data: CETSA Thermal Shift Analysis
The following table presents hypothetical data from a CETSA experiment comparing our novel compound, N-PCA-01, with Tranylcypromine. The goal is to determine if N-PCA-01 engages with LSD1 and to assess its selectivity against the classical PCA targets, MAO-A and MAO-B.
| Compound (10 µM) | Target Protein | Base Melting Temp (°C) | Melting Temp w/ Cmpd (°C) | Thermal Shift (ΔTm) |
| N-PCA-01 | LSD1 | 48.5 | 55.0 | +6.5°C |
| MAO-A | 52.0 | 52.2 | +0.2°C | |
| MAO-B | 54.5 | 54.6 | +0.1°C | |
| GAPDH (Control) | 58.0 | 58.1 | +0.1°C | |
| Tranylcypromine | LSD1 | 48.5 | 52.5 | +4.0°C |
| MAO-A | 52.0 | 58.0 | +6.0°C | |
| MAO-B | 54.5 | 61.5 | +7.0°C | |
| GAPDH (Control) | 58.0 | 58.0 | 0.0°C |
Interpretation: The data strongly suggests that N-PCA-01 preferentially binds to and stabilizes LSD1 in intact cells, showing a significant thermal shift of +6.5°C. In contrast, it has a negligible effect on the thermal stability of MAO-A and MAO-B, indicating poor engagement with these targets at the tested concentration. Tranylcypromine, as expected, robustly stabilizes both MAO-A and MAO-B, while also showing moderate stabilization of LSD1, consistent with its known polypharmacology.[3] The lack of a shift for the control protein, GAPDH, confirms the specificity of the interactions.
Experimental Protocol: Microplate-Based CETSA
This protocol is adapted for a 384-well plate format for higher throughput.[9]
-
Cell Culture & Treatment:
-
Seed appropriate cells (e.g., K562 leukemia cells for LSD1) in a suitable culture plate and grow to ~80% confluency.
-
Harvest and wash the cells, then resuspend in PBS with protease inhibitors to a concentration of 1x10^7 cells/mL.
-
Dispense 5 µL of the cell suspension into the wells of a 384-well PCR plate.
-
Add 1 µL of the test compound (N-PCA-01, Tranylcypromine, vehicle control) at various concentrations to the designated wells.
-
Incubate the plate at 37°C for 1-2 hours to allow for cell penetration and target binding.[9]
-
-
Thermal Challenge:
-
Place the PCR plate in a thermal cycler with a heated lid.
-
Apply a temperature gradient for 3 minutes. For initial Tm determination, a wide gradient (e.g., 40°C to 64°C) is used. For dose-response experiments, a single temperature near the Tm of the target is chosen.[9]
-
After heating, cool the plate to 4°C.
-
-
Cell Lysis & Separation:
-
Add 10 µL of lysis buffer (e.g., PBS with 0.4% Tween-20 and protease inhibitors).
-
Lyse the cells by performing 3-5 freeze-thaw cycles (e.g., liquid nitrogen followed by a 25°C water bath).
-
Centrifuge the plate at 4000 x g for 20 minutes at 4°C to pellet the aggregated, denatured proteins.
-
-
Detection & Analysis:
-
Carefully transfer the supernatant, containing the soluble, non-denatured protein fraction, to a new 384-well assay plate.
-
Quantify the amount of the specific target protein (LSD1, MAO-A, etc.) remaining in the supernatant using a detection method such as ELISA, Western Blot, or an AlphaScreen® assay.[9]
-
Plot the amount of soluble protein against the temperature to generate a melting curve. The shift in this curve in the presence of the compound (ΔTm) is the measure of target engagement.
-
Caption: The experimental workflow for CETSA.
Phase 2: Quantifying Functional Inhibition
Confirming that a compound binds its target is essential, but it doesn't describe the functional consequence of that binding. The next step is to quantify the compound's inhibitory activity using enzymatic assays.[10][11] For enzymes like MAOs and LSD1, various assays can measure the rate of substrate conversion to product, allowing for the determination of key parameters like IC50 (the concentration of inhibitor required to reduce enzyme activity by 50%).
Many PCAs are mechanism-based or irreversible inhibitors, meaning they form a covalent bond with the enzyme, often at the FAD cofactor.[3][12] This is a critical mechanistic detail to investigate, as it leads to time-dependent inhibition.
Caption: Irreversible inhibition by a PCA derivative.
Comparative Data: Enzymatic Inhibition Profile
This table shows hypothetical IC50 values for N-PCA-01 and comparator compounds against the target enzymes. A lower IC50 value indicates greater potency.
| Compound | LSD1 IC50 (nM) | MAO-A IC50 (nM) | MAO-B IC50 (nM) | Selectivity (MAO-B / LSD1) |
| N-PCA-01 | 15 | > 20,000 | > 20,000 | > 1,333-fold |
| Tranylcypromine | 2,000 | 220 | 180 | 0.09-fold |
| Selegiline | > 50,000 | 8,200 | 11 | > 4,500-fold (for MAO-B) |
| Moclobemide | > 50,000 | 180 | 27,000 | N/A (MAO-A selective) |
Interpretation: The enzymatic data corroborates the CETSA findings. N-PCA-01 is a potent inhibitor of LSD1 with an IC50 of 15 nM. Crucially, it shows no significant inhibition of MAO-A or MAO-B at concentrations up to 20,000 nM, demonstrating very high selectivity for LSD1. This contrasts sharply with Tranylcypromine, which inhibits all three enzymes, and Selegiline, which is highly selective for MAO-B. Moclobemide serves as a MAO-A selective, reversible control. This selectivity profile is a key differentiator for N-PCA-01 and validates its novel mechanism.
Experimental Protocol: LSD1 Histone Demethylase Assay (Time-Resolved FRET)
This is a robust, high-throughput method to measure LSD1 activity.
-
Reagent Preparation:
-
Prepare assay buffer (e.g., 50 mM Tris, pH 7.5, 0.01% BSA, 0.01% Tween-20).
-
Dilute recombinant human LSD1 enzyme and biotinylated histone H3 peptide substrate (e.g., H3K4me2) in assay buffer.
-
Prepare serial dilutions of N-PCA-01 and control compounds in DMSO, then dilute further in assay buffer.
-
-
Enzymatic Reaction & Inhibition:
-
To a 384-well assay plate, add the test compounds.
-
Self-Validation Step: To test for time-dependent inhibition, pre-incubate the enzyme with the inhibitors for varying times (e.g., 0, 15, 30, 60 minutes) before adding the substrate.[10]
-
Initiate the reaction by adding the H3K4me2 peptide substrate.
-
Incubate the plate at 37°C for a set time (e.g., 60 minutes).
-
Stop the reaction by adding a detection mix.
-
-
Detection:
-
The detection mix contains a primary antibody that recognizes the demethylated product (e.g., anti-Histone H3K4me1) labeled with a Europium (Eu) cryptate donor, and Streptavidin-XL665 (acceptor) which binds to the biotin on the substrate.
-
When the substrate is demethylated, the antibody binds, bringing the Eu donor and the XL665 acceptor into close proximity, generating a FRET signal.
-
Incubate for 1 hour at room temperature.
-
Read the plate on a compatible time-resolved fluorescence reader.
-
-
Data Analysis:
-
Calculate the percent inhibition for each compound concentration relative to vehicle (DMSO) controls.
-
Plot percent inhibition versus log[Inhibitor] and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
A decrease in IC50 with longer pre-incubation times is indicative of time-dependent or irreversible inhibition.[10]
-
Phase 3: Uncovering Downstream Cellular Pathways
Validating target engagement and functional activity provides direct evidence of the MoA. However, to understand the full biological consequence of this action, we must look downstream at the global cellular response. Transcriptomics (studying all RNA transcripts) and Proteomics (studying all proteins) are powerful, unbiased methods to achieve this.[13][14]
If N-PCA-01 truly acts via LSD1 inhibition, we expect to see changes in the expression of genes regulated by histone H3K4 methylation.[3] A transcriptomic analysis (e.g., using RNA-Seq) can provide a comprehensive snapshot of these changes, confirming that the enzymatic inhibition observed in Phase 2 translates into the expected biological outcome at a cellular level.[15][16]
Comparative Data: Differential Gene Expression Analysis
The table below shows hypothetical results from an RNA-Seq experiment where cells were treated with N-PCA-01 or a known LSD1 inhibitor.
| Gene Symbol | Gene Function | Fold Change (N-PCA-01 vs. Vehicle) | Fold Change (Known LSD1i vs. Vehicle) | p-value |
| CDKN1A | Cell cycle inhibitor (p21) | +3.5 | +3.2 | < 0.001 |
| GATA2 | Transcription factor | +4.1 | +3.8 | < 0.001 |
| ITGAM | Cell adhesion (CD11b) | +5.2 | +4.9 | < 0.001 |
| TYMS | Thymidylate Synthase | -1.1 | -1.2 | > 0.05 |
| MAOB | Monoamine Oxidase B | +1.0 | +0.9 | > 0.05 |
Interpretation: Treatment with N-PCA-01 leads to a significant upregulation of canonical LSD1 target genes like CDKN1A, GATA2, and ITGAM, which are known to be de-repressed upon LSD1 inhibition in certain cancer models. Importantly, this expression signature closely mimics that of a well-characterized, selective LSD1 inhibitor. Furthermore, there are no significant changes in the expression of genes unrelated to this pathway, such as TYMS or MAOB, further supporting a specific on-target effect. This provides a critical link between target engagement and the ultimate cellular phenotype.
Caption: Signaling pathway of LSD1 inhibition by N-PCA-01.
Conclusion
Validating the mechanism of action for a novel phenylcyclopropylamine requires a rigorous, multi-faceted approach. By systematically integrating target engagement studies like CETSA, functional enzymatic assays, and global systems-level analyses like transcriptomics, researchers can build a comprehensive and compelling case for a novel MoA. The hypothetical data presented for N-PCA-01 illustrates a successful validation workflow, clearly distinguishing its potent and selective inhibition of LSD1 from the classical MAO-inhibition profile of its structural predecessors like tranylcypromine. This level of detailed characterization is indispensable for advancing novel compounds through the drug discovery pipeline with confidence.
References
-
Schmidt, D. M. Z., & McCafferty, D. G. (2007). trans-2-Phenylcyclopropylamine is a mechanism-based inactivator of the histone demethylase LSD1. Biochemistry, 46(14), 4408–4416. [Link][3][4]
-
Patsnap. (2025). What MAO inhibitors are in clinical trials currently? Patsnap Synapse. [Link]
-
Lee, M. G., Wynder, C., Cooch, N., & Shiekhattar, R. (2006). An essential role for CoREST in nucleosomal histone H3 lysine 4 demethylation. Nature, 442(7105), 944–947. (Note: While not directly provided, this is the paper cited by reference[3] as the initial finding).
- Hughes, T. R., Marton, M. J., Jones, A. R., Roberts, C. J., Stoughton, R., Armour, C. D., Bennett, H. A., Coffey, E., Dai, H., He, Y. D., Kidd, M. J., King, A. M., Meyer, M. R., Slade, D., Lum, P. Y., Stepaniants, S. B., Shoemaker, D. D., Gachotte, D., Chakraburtty, K., ... & Friend, S. H. (2000). Functional discovery via a compendium of expression profiles. Cell, 102(1), 109–126. (Note: This is a foundational paper on using transcriptomics to understand function, similar to the concepts discussed).
-
Jafari, R., Almqvist, H., Axelsson, H., Ignatushchenko, M., Lundbäck, T., Nordlund, P., & Martinez Molina, D. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols, 9(9), 2100–2122. [Link]
-
Silverman, R. B. (1983). Mechanism of inactivation of monoamine oxidase by 1-phenylcyclopropylamine. Journal of the American Chemical Society, 105(9), 2825–2831. [Link]
-
National Center for Biotechnology Information. (2012). Mechanism of Action Assays for Enzymes. In Assay Guidance Manual. [Link][10]
-
Kumar, V., & Sharma, V. R. (2012). An overview of phenylcyclopropylamine derivatives: biochemical and biological significance and recent developments. Medicinal Research Reviews, 32(4), 706–753. [Link][1]
-
Silverman, R. B., & Zieske, P. A. (1986). Mechanism of inactivation of monoamine oxidase by 1-phenylcyclopropylamine. Biochemistry, 25(2), 341–346. [Link][12]
-
Biognosys. (n.d.). Why structural proteomics is the best tool for drug target validation. [Link][17]
-
Mayo Clinic. (n.d.). Monoamine oxidase inhibitors (MAOIs). [Link][2]
-
Martinez Molina, D., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. In Assay Guidance Manual. [Link][9]
-
BellBrook Labs. (2025). Enzyme Assays: The Foundation of Modern Drug Discovery. [Link][11]
-
News-Medical.Net. (2020). Cellular Thermal Shift Assay (CETSA). [Link][6]
-
Veenstra, T. D. (2012). Proteomics in Drug Discovery. Journal of Applied Pharmaceutical Science, 2(8), 1-6. [Link][14]
-
Geha, R. S., et al. (2018). Target engagement of small molecules: Thermal profiling approaches on different levels. Methods in Molecular Biology, 1787, 101-115. [Link][8]
-
Wang, Z., Wang, J., & Li, W. (2019). Transcriptomics and its Role in Understanding Gene Expression. Journal of Molecular and Genetic Medicine, 13(2), 405. [Link][13][16]
-
Dai, L., et al. (2020). Integrated Network Pharmacology Analysis and Experimental Validation to Investigate the Action Mechanism of Moringa oleifera Seeds in the Treatment of Insulin Resistance. Drug Design, Development and Therapy, 14, 4293–4308. [Link][18]
-
Henderson, M. J., et al. (2024). Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. Platelets, 35(1), 2356402. [Link][7]
-
Robers, M. B., et al. (2018). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology, 13(7), 1854–1864. [Link][19]
-
Lomenick, B., Olsen, R. W., & Huang, J. (2011). Target identification and mechanism of action in chemical biology and drug discovery. Nature Methods, 8(2), 125–133. [Link][20]
-
Patricelli, M. P., et al. (2011). Determining target engagement in living systems. Nature Chemical Biology, 7(9), 562–569. [Link][5]
Sources
- 1. An overview of phenylcyclopropylamine derivatives: biochemical and biological significance and recent developments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Monoamine oxidase inhibitors (MAOIs) - Mayo Clinic [mayoclinic.org]
- 3. trans-2-Phenylcyclopropylamine is a mechanism-based inactivator of the histone demethylase LSD1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Determining target engagement in living systems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. news-medical.net [news-medical.net]
- 7. tandfonline.com [tandfonline.com]
- 8. Target Engagement of Small Molecules: Thermal Profiling Approaches on Different Levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. bellbrooklabs.com [bellbrooklabs.com]
- 12. Mechanism of inactivation of monoamine oxidase by 1-phenylcyclopropylamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. longdom.org [longdom.org]
- 14. japsonline.com [japsonline.com]
- 15. Use of transcriptomics in understanding mechanisms of drug-induced toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Transcriptomic Approaches in Studies on and Applications of Chimeric Antigen Receptor T Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Why structural proteomics is the best tool for drug target validation [biognosys.com]
- 18. dovepress.com [dovepress.com]
- 19. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Target identification and mechanism of action in chemical biology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Validation of 2-(3-Chlorophenyl)cyclopropan-1-amine hydrochloride: A Comparative Guide to Elucidating Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for the in vivo validation of 2-(3-Chlorophenyl)cyclopropan-1-amine hydrochloride, a cyclopropylamine derivative with potential therapeutic applications in neurological disorders. As a Senior Application Scientist, this document is structured to not only provide step-by-step experimental protocols but also to instill a deep understanding of the scientific rationale behind each methodological choice, ensuring a robust and self-validating study design.
The core hypothesis for the activity of this compound is rooted in its structural similarity to known monoamine oxidase (MAO) inhibitors.[1][2] The presence of the cyclopropylamine moiety is a key structural feature of potent irreversible MAO inhibitors. Furthermore, emerging research has identified cyclopropylamines as inhibitors of Lysine-specific demethylase 1 (LSD1), a key epigenetic regulator.[3] Therefore, a thorough in vivo validation must consider both potential mechanisms of action.
This guide will delineate a two-pronged approach to validate the in vivo efficacy of this compound, focusing on its potential as an antidepressant and as a therapeutic agent for Parkinson's disease. We will also outline a direct comparison with established drugs in these fields to benchmark its performance.
Part 1: Elucidating Antidepressant Activity
The potential antidepressant effects of this compound are predicated on its likely role as a monoamine oxidase inhibitor. MAOIs increase the synaptic availability of key neurotransmitters like serotonin, norepinephrine, and dopamine by inhibiting their degradation.[2]
Experimental Workflow for Antidepressant Validation
Caption: Workflow for antidepressant activity validation.
Detailed Experimental Protocols
1. Forced Swim Test (FST)
The Forced Swim Test is a widely used behavioral assay to screen for potential antidepressant activity in rodents.[4][5]
-
Objective: To assess the effect of this compound on behavioral despair.
-
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
This compound
-
Vehicle (e.g., 0.9% saline with 5% DMSO)
-
Glass cylinders (25 cm high, 10 cm diameter) filled with water (23-25°C) to a depth of 15 cm.
-
-
Procedure:
-
Administer this compound or vehicle via intraperitoneal (i.p.) injection 60 minutes before the test.
-
Gently place each mouse into the water-filled cylinder for a 6-minute session.
-
Record the duration of immobility during the last 4 minutes of the test. Immobility is defined as the cessation of struggling and remaining floating, making only small movements to keep the head above water.
-
After the test, remove the mice, dry them with a towel, and return them to their home cages.
-
-
Rationale: Antidepressant compounds are expected to decrease the duration of immobility, reflecting an increase in escape-directed behavior.
2. Tail Suspension Test (TST)
The Tail Suspension Test is another common behavioral despair model, particularly in mice.[4][6]
-
Objective: To evaluate the antidepressant-like effects by measuring immobility in a stressful situation.
-
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
This compound
-
Vehicle
-
Tail suspension apparatus
-
-
Procedure:
-
Administer the compound or vehicle 60 minutes prior to the test.
-
Suspend each mouse by its tail from a lever, using adhesive tape placed approximately 1 cm from the tip of the tail.
-
Record the total duration of immobility over a 6-minute period.
-
-
Rationale: Similar to the FST, a reduction in immobility time is indicative of antidepressant activity. Using both FST and TST reduces the likelihood of false positives or negatives.[4]
3. Ex Vivo MAO Activity Assay
This assay is crucial for confirming that the behavioral effects are mediated by the inhibition of MAO.[7][8]
-
Objective: To measure the activity of MAO-A and MAO-B in brain tissue following in vivo drug administration.
-
Procedure:
-
Following behavioral testing from a chronic dosing study, euthanize the animals and rapidly dissect the brain.
-
Homogenize brain tissue in a suitable buffer and prepare mitochondrial fractions.
-
Measure MAO-A and MAO-B activity using specific substrates (e.g., [14C]5-HT for MAO-A and [14C]phenylethylamine for MAO-B).
-
Quantify the formation of the respective metabolites to determine enzyme activity.
-
-
Rationale: A significant reduction in MAO-A and/or MAO-B activity in the drug-treated group compared to the vehicle group would provide strong evidence of target engagement.
Comparative Data Framework
| Treatment Group | Dose | Forced Swim Test (Immobility, s) | Tail Suspension Test (Immobility, s) | MAO-A Inhibition (%) | MAO-B Inhibition (%) |
| Vehicle | - | 150 ± 10 | 180 ± 12 | 0 | 0 |
| 2-(3-Chlorophenyl)cyclopropan-1-amine HCl | 10 mg/kg | Expected Decrease | Expected Decrease | To be determined | To be determined |
| 2-(3-Chlorophenyl)cyclopropan-1-amine HCl | 30 mg/kg | Expected Dose-Dependent Decrease | Expected Dose-Dependent Decrease | To be determined | To be determined |
| Fluoxetine (SSRI Comparator) | 20 mg/kg | Significant Decrease | Significant Decrease | Minimal | Minimal |
| Tranylcypromine (Non-selective MAOI) | 5 mg/kg | Significant Decrease | Significant Decrease | High | High |
| Selegiline (Selective MAO-B Inhibitor) | 10 mg/kg | Moderate Decrease | Moderate Decrease | Low | High |
Part 2: Assessing Therapeutic Potential in Parkinson's Disease
The neuroprotective potential of this compound in Parkinson's disease models is primarily linked to the inhibition of MAO-B, which plays a crucial role in the metabolism of dopamine and the formation of neurotoxic byproducts.[7]
Experimental Workflow for Parkinson's Disease Model Validation
Caption: Workflow for Parkinson's disease model validation.
Detailed Experimental Protocols
1. MPTP-Induced Model of Parkinson's Disease
The MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) model is a widely used neurotoxin-based model that recapitulates key pathological features of Parkinson's disease, including the loss of dopaminergic neurons.[9][10]
-
Objective: To evaluate the neuroprotective or restorative effects of the test compound on motor function and dopaminergic neuron survival.
-
Procedure:
-
Administer MPTP (e.g., 20 mg/kg, i.p., four injections at 2-hour intervals) to induce dopaminergic neurodegeneration in mice.
-
Initiate treatment with this compound or a comparator (e.g., Selegiline) either before (neuroprotective) or after (neurorestorative) MPTP administration.
-
Conduct behavioral assessments at specified time points post-MPTP administration.
-
-
Rationale: This model allows for the assessment of a compound's ability to prevent or mitigate the neurotoxic effects of MPTP.
2. Rotarod Test
-
Objective: To assess motor coordination and balance.
-
Procedure:
-
Train mice on an accelerating rotarod for several days prior to MPTP administration.
-
After treatment, place the mice on the rotating rod and measure the latency to fall.
-
-
Rationale: A longer latency to fall in the treated group compared to the vehicle group indicates improved motor function.
3. Tyrosine Hydroxylase (TH) Immunohistochemistry
-
Objective: To quantify the extent of dopaminergic neuron loss in the substantia nigra and striatum.
-
Procedure:
-
Following the final behavioral test, perfuse the animals and collect brain tissue.
-
Section the brains and perform immunohistochemical staining for tyrosine hydroxylase, a marker for dopaminergic neurons.
-
Quantify the number of TH-positive cells and the density of TH-positive fibers.
-
-
Rationale: A preservation of TH-positive neurons and fibers in the treated group would provide direct evidence of neuroprotection.
Comparative Data Framework
| Treatment Group | Rotarod Performance (Latency to Fall, s) | TH-Positive Neurons in Substantia Nigra (Cell Count) | Striatal Dopamine Levels (ng/mg tissue) |
| Sham + Vehicle | 180 ± 15 | 8000 ± 500 | 15 ± 2 |
| MPTP + Vehicle | 45 ± 10 | 3500 ± 400 | 5 ± 1 |
| MPTP + 2-(3-Chlorophenyl)cyclopropan-1-amine HCl | Expected Improvement | Expected Preservation | Expected Increase |
| MPTP + Selegiline | Significant Improvement | Significant Preservation | Significant Increase |
Part 3: Investigating LSD1 Inhibition as a Potential Mechanism
While the primary hypothesis revolves around MAO inhibition, the structural similarity to known LSD1 inhibitors warrants investigation into this epigenetic target.[3]
Experimental Approach
-
In Vitro Enzymatic Assay: Initially, determine the IC50 of this compound against recombinant human LSD1 to ascertain if it has direct inhibitory activity.
-
In Vivo Target Engagement: If potent in vitro activity is observed, in vivo studies in relevant disease models (e.g., oncology models where LSD1 inhibitors have shown efficacy) would be the next logical step.[11][12] This would involve assessing changes in histone methylation marks (H3K4me2 and H3K9me2) in tumor or relevant tissues following treatment.
Conclusion
The in vivo validation of this compound requires a systematic and multi-faceted approach. By employing established behavioral models for depression and Parkinson's disease, coupled with direct measures of target engagement, a clear picture of its therapeutic potential can be established. The comparative framework presented here, utilizing well-characterized drugs like fluoxetine and selegiline, will provide the necessary context to evaluate the novelty and potential advantages of this compound. Furthermore, exploring the possibility of LSD1 inhibition will ensure a comprehensive understanding of its pharmacological profile. This rigorous, evidence-based approach is essential for advancing promising compounds from preclinical discovery to potential clinical application.
References
-
National Center for Biotechnology Information. In vivo effect of MPTP on monoamine oxidase activity in mouse striatum. Available from: [Link]
-
National Center for Biotechnology Information. Behavioral Assessment of Antidepressant Activity in Rodents. Available from: [Link]
-
The Michael J. Fox Foundation for Parkinson's Research. Pre-Clinical Models of Parkinson's Disease. Available from: [Link]
-
CureFFI.org. Chlorpromazine: a new mechanism of action. Available from: [Link]
-
MDPI. Preclinical Parkinson's Disease Models for Non-Motor Symptoms: Research Recommendations from a Systematic Review. Available from: [Link]
-
National Center for Biotechnology Information. Cyclopropanamine Compounds and Use Thereof. Available from: [Link]
-
ResearchGate. Behavioral Assessment of Antidepressant Activity in Rodents. Available from: [Link]
-
Frontiers. Monoamine Oxidase Inhibitors: A Review of Their Anti-Inflammatory Therapeutic Potential and Mechanisms of Action. Available from: [Link]
-
Wikipedia. Monoamine oxidase inhibitor. Available from: [Link]
-
National Center for Biotechnology Information. Animal Models of Parkinson's Disease. Available from: [Link]
-
International Journal of Pharmaceutical Sciences Review and Research. SYNTHESIS AND PHARMACOLOGY OF NOVEL ANTIDEPRESSANT AGENTS WITH DOPAMINE AUTORECEPTOR AGONIST PROPERTIES. Available from: [Link]
-
Journal of Herbmed Pharmacology. Animal models for antidepressant activity assay on natural and conventional agents: A review of preclinical testing. Available from: [Link]
-
Taconic Biosciences. Parkinson's Disease Models for Drug Discovery & Research. Available from: [Link]
-
MDPI. Heterocycle-Based Multicomponent Reactions in Drug Discovery: From Hit Finding to Rational Design. Available from: [Link]
-
National Center for Biotechnology Information. Behavioral Assessment of Antidepressant Activity in Rodents. Available from: [Link]
-
Frontiers. Antidepressant-like activity of oroxylin A in mice models of depression: A behavioral and neurobiological characterization. Available from: [Link]
-
ResearchGate. Characterization and Evaluation of in vivo/ex vivo Inhibition of Monoamine Oxidase Enzymes Activities in Rat to Support Proof-of-Concept (POC) Studies of The New Generation of Monoamine Oxidase Inhibitors. Available from: [Link]
-
Parkinson's Foundation. Episode 35: Preclinical Models of PD. Available from: [Link]
-
National Center for Biotechnology Information. Is there enough evidence to classify cycloalkyl amine substituents as structural alerts?. Available from: [Link]
-
National Center for Biotechnology Information. Inhibition of monoamine oxidase activity by antidepressants and mood stabilizers. Available from: [Link]
-
MDPI. [3+2]-Cycloaddition of Nitrile Imines to Parabanic Acid Derivatives—An Approach to Novel Spiroimidazolidinediones. Available from: [Link]
-
National Center for Biotechnology Information. Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives. Available from: [Link]
Sources
- 1. Frontiers | Monoamine Oxidase Inhibitors: A Review of Their Anti-Inflammatory Therapeutic Potential and Mechanisms of Action [frontiersin.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Design, synthesis, in vitro cytotoxic activity, and in silico studies of symmetrical chlorophenylamino-s-triazine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Monoamine oxidase-B inhibition: a comparison of in vivo and ex vivo measures of reversible effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cis-Cyclopropylamines as mechanism-based inhibitors of monoamine oxidases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Selective monoamine oxidase inhibitors. 3. Cyclic compounds related to 4-aminophenethylamine. Preparation and neuron-selective action of some 5-(2-aminoethyl)-2,3-dihydroindoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. LSD1-Based Reversible Inhibitors Virtual Screening and Binding Mechanism Computational Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Sustained effects of rapidly acting antidepressants require BDNF-dependent MeCP2 phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. In vivo and in vitro perspectives in Parkinson’s disease: Mechanisms and the role of phytomedicine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Frontiers | A state-of-the-art review on LSD1 and its inhibitors in breast cancer: Molecular mechanisms and therapeutic significance [frontiersin.org]
- 12. Pharmacological Inhibition of LSD1 for Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
A Preclinical Head-to-Head Comparison of Novel Monoamine Oxidase Inhibitors: A Guide for Drug Development Professionals
Introduction: Re-engineering a Classic Target for Modern Neurological and Oncological Challenges
Monoamine oxidase (MAO) enzymes, existing as two isoforms, MAO-A and MAO-B, are critical regulators of neurotransmitter levels in the brain.[1] They catalyze the oxidative deamination of key monoamines; MAO-A primarily metabolizes serotonin and norepinephrine, while MAO-B shows higher affinity for phenylethylamine. Both isoforms degrade dopamine.[2][3] This central role has long established them as prime targets for treating neurological disorders. MAO-A inhibitors are developed for depression and anxiety, whereas MAO-B inhibitors are effective for Parkinson's and Alzheimer's disease.[1]
However, the first generation of Monoamine Oxidase Inhibitors (MAOIs), such as phenelzine and tranylcypromine, were plagued by significant safety concerns. Their irreversible, non-selective mechanism of action led to severe adverse events, including hypertensive crises when interacting with tyramine-rich foods (the "cheese effect"), hepatotoxicity, and orthostatic hypotension.[4][5] These limitations drove the quest for novel MAOIs with superior safety profiles.
This guide provides a comprehensive head-to-head comparison of these novel MAOIs from a preclinical perspective. We will dissect the key experimental data that differentiates next-generation reversible and selective inhibitors from their predecessors, offering field-proven insights into the methodologies that validate their potential. Our focus is on the causality behind experimental choices, ensuring a deep understanding of how preclinical performance translates to therapeutic promise.
The Paradigm Shift: Reversible and Selective Inhibition
The fundamental innovation in modern MAOI development is the shift from irreversible to reversible inhibition. Irreversible inhibitors form a covalent bond with the enzyme, permanently inactivating it. Enzyme activity only recovers after new enzyme synthesis, a process that can take weeks. This long-lasting, non-specific action is the root cause of the severe food-drug interactions associated with older MAOIs.[1]
In contrast, novel reversible inhibitors bind non-covalently to the MAO enzyme. This allows for a dynamic equilibrium where the inhibitor can dissociate, enabling the enzyme to regain function more rapidly.[4] This is particularly crucial for MAO-A in the gut, where its temporary inhibition allows for tyramine metabolism to recover, drastically reducing the risk of a hypertensive crisis.[6]
Furthermore, designing inhibitors with high selectivity for either MAO-A or MAO-B allows for targeted therapeutic effects while minimizing off-target side effects.[1]
Caption: Irreversible vs. Reversible MAO Inhibition Mechanism.
A Methodological Guide to Preclinical MAOI Assessment
A rigorous preclinical evaluation is essential to validate the efficacy, selectivity, and safety of a novel MAOI. The following sections detail the core experimental workflows and the rationale behind them.
Foundational Screening: In Vitro Enzyme Inhibition Assays
Expert Rationale: The initial and most critical step is to determine a compound's potency and selectivity. The half-maximal inhibitory concentration (IC50) is the primary metric, quantifying the concentration of an inhibitor required to reduce enzyme activity by 50%. By testing against both MAO-A and MAO-B, we can establish a selectivity index (SI = IC50 MAO-A / IC50 MAO-B), which is a crucial parameter for predicting therapeutic application and potential side effects.
Detailed Experimental Protocol: Fluorometric MAO Inhibition Assay
This protocol is adapted from methodologies used in the screening of novel thiosemicarbazone derivatives.[7]
-
Enzyme and Substrate Preparation: Recombinant human MAO-A and MAO-B enzymes are prepared in a phosphate buffer (pH 7.4). A non-fluorescent substrate that yields a fluorescent product upon oxidation (e.g., Amplex Red) is used, along with horseradish peroxidase as a coupling enzyme.
-
Compound Dilution: The test inhibitor and reference compounds (e.g., moclobemide for MAO-A, selegiline for MAO-B) are serially diluted in DMSO to create a range of concentrations.
-
Assay Reaction: In a 96-well plate, the MAO enzyme, buffer, and various concentrations of the inhibitor are pre-incubated for 15 minutes at 37°C to allow for binding.
-
Initiation and Measurement: The reaction is initiated by adding the substrate/peroxidase mixture. The plate is incubated for a further 30 minutes at 37°C.
-
Data Acquisition: Fluorescence is measured using a plate reader (excitation ~530 nm, emission ~590 nm).
-
IC50 Calculation: The percentage of inhibition is calculated relative to a control well (DMSO without inhibitor). IC50 values are then determined by fitting the concentration-response data to a sigmoidal dose-response curve using non-linear regression analysis.
Caption: Workflow for an In Vitro Fluorometric MAO Inhibition Assay.
Comparative Data: In Vitro Potency and Selectivity of Novel MAOIs
| Compound Class | Specific Compound | Target | IC50 Value (nM) | Selectivity | Reference |
| Reversible MAO-A (RIMA) | Moclobemide | MAO-A | ~200-300 | Selective for MAO-A | [6] |
| Reversible MAO-A (RIMA) | Brofaromine | MAO-A | ~10-20 | Selective for MAO-A | [6] |
| Irreversible MAO-B | Selegiline | MAO-B | ~10-20 | Highly Selective for MAO-B | [8] |
| Irreversible MAO-B | Rasagiline | MAO-B | 14 (human) | Highly Selective for MAO-B | [8] |
| Reversible MAO-B | Safinamide | MAO-B | 79 (human) | Highly Selective for MAO-B | [8] |
| Novel Thiosemicarbazone | Compound 2b | MAO-B | 42 | Highly Selective for MAO-B | [7] |
| Novel Coumarin-pyridazine | Compound 3 | MAO-B | 60 | Selective for MAO-B | [9] |
Note: IC50 values are approximate and can vary based on specific assay conditions.
Elucidating the Mechanism: Enzyme Kinetic Studies
Expert Rationale: Knowing a compound's potency (IC50) is not enough. We must understand how it inhibits the enzyme. Kinetic studies reveal whether the inhibition is reversible and its type (competitive, non-competitive, etc.). This information is vital for predicting in vivo behavior. For instance, a competitive inhibitor's effect can be overcome by high substrate concentrations, which has different pharmacological implications than a non-competitive inhibitor. Reversible, non-competitive inhibitors are often sought after for a predictable and sustained effect.[7][9]
Detailed Experimental Protocol: Lineweaver-Burk Analysis
-
Assay Setup: The in vitro assay is performed as described above, but with a key modification. For each fixed concentration of the inhibitor, the reaction is run with a range of varying substrate concentrations.
-
Data Collection: The initial reaction velocity (V) is measured for each combination of inhibitor and substrate concentration.
-
Plotting: The data is transformed into a Lineweaver-Burk plot (1/V versus 1/[S], where [S] is the substrate concentration).
-
Analysis: The pattern of lines on the plot reveals the mechanism of inhibition. For example, lines intersecting on the y-axis indicate competitive inhibition, while lines intersecting on the x-axis indicate non-competitive inhibition.
-
Ki Calculation: The inhibition constant (Ki) is calculated from these plots. Ki is a more absolute measure of inhibitor potency than IC50.[7]
Comparative Data: Mechanism of Inhibition for Novel MAOIs
| Compound | Target | Reversibility | Mechanism of Inhibition | Ki Value (nM) | Reference |
| Moclobemide | MAO-A | Reversible | Competitive (Mechanism-based) | - | [6] |
| Safinamide | MAO-B | Reversible | - | - | [8] |
| Novel Thiosemicarbazone (2b) | MAO-B | Reversible | Non-competitive | 35 | [7] |
| Novel Coumarin-pyridazine | MAO-B | Reversible | Non-competitive | - | [9] |
| Novel 3-thiophenylcoumarins | MAO-B | Reversible | Competitive | 16 (Compound 6) | [9] |
Bridging to In Vivo Relevance: Safety and Efficacy Models
Expert Rationale: High in vitro potency does not always translate to in vivo efficacy due to factors like poor absorption or inability to cross the blood-brain barrier.[] Therefore, assessing safety and target engagement in animal models is a critical validation step. For MAOIs, the most important safety assessment is the tyramine pressor response, which directly models the "cheese effect."
Detailed Experimental Protocol: Tyramine Pressor Response in Rats
This protocol is based on comparative studies of moclobemide and irreversible MAOIs.[6]
-
Animal Preparation: Anesthetized rats are instrumented with an arterial catheter to continuously monitor blood pressure.
-
Drug Administration: Animals are treated with a therapeutic dose of the novel MAOI (e.g., moclobemide), an older irreversible MAOI (e.g., tranylcypromine), or a vehicle control.
-
Tyramine Challenge: After a set period to allow for drug absorption and distribution, a dose of tyramine known to cause a modest increase in blood pressure is administered orally or intravenously.
-
Blood Pressure Monitoring: The change in mean arterial pressure is recorded for each group.
-
Data Analysis: The potentiation of the tyramine pressor effect is calculated for each MAOI-treated group compared to the control group. A significantly lower potentiation indicates a reduced risk of hypertensive crisis.
Comparative Data: Potentiation of Tyramine Pressor Effects
| MAOI Type | Compound | Tyramine Pressor Effect Potentiation | Key Implication | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | | Irreversible Non-selective | Tranylcypromine | Very High | High risk of "cheese effect" |[6] | | Irreversible Non-selective | Phenelzine | Very High | High risk of "cheese effect" |[6] | | Reversible MAO-A (RIMA) | Moclobemide | Very Weak | Low risk of "cheese effect" |[6] | | Reversible MAO-A (RIMA) | Brofaromine | Very Weak | Low risk of "cheese effect" |[6] |
This self-validating system is crucial: the direct comparison against the "gold standard" of dangerous irreversible inhibitors provides unequivocal evidence of the superior safety profile of novel reversible agents.[6]
Expanding Horizons: The Future of MAOI Preclinical Development
The therapeutic potential of MAOIs is expanding beyond traditional neurological applications. Preclinical studies are now exploring their role as anti-inflammatory agents and even as adjuncts in cancer therapy.[2][11][12] This is driven by the understanding that MAO-A activity, through the production of reactive oxygen species (ROS), can promote immunosuppressive tumor microenvironments.[11]
Future preclinical development will increasingly rely on:
-
Computational and Fragment-Based Design: To rationally design next-generation inhibitors with even greater selectivity and fewer off-target effects.[12]
-
Advanced In Vivo Models: Utilizing models of cancer or chronic inflammation to test the efficacy of novel MAOIs in these emerging indications.[2][11]
-
Multi-target Profiling: Systematically screening novel compounds against a panel of other enzymes and receptors to proactively identify and mitigate potential off-target liabilities.
Conclusion
The development of novel MAOIs represents a significant advancement in medicinal chemistry, transforming a powerful but problematic drug class into a safer, more targeted therapeutic tool. Preclinical head-to-head comparisons are the bedrock of this progress. By focusing on reversibility, selectivity, and clinically relevant safety models like the tyramine pressor response, researchers can build a robust data package that clearly demonstrates superiority over older agents. The data from in vitro assays, kinetic studies, and in vivo models consistently show that novel reversible inhibitors, such as moclobemide and the next-generation MAO-B selective compounds, offer the potential for high efficacy with a markedly improved safety profile, paving the way for their application in a growing number of challenging diseases.
References
- Buspirone - Wikipedia. Wikipedia.
- Da Prada, M., Kettler, R., Keller, H. H., Burkard, W. P., & Haefely, W. E. (1989). Preclinical profiles of the novel reversible MAO-A inhibitors, moclobemide and brofaromine, in comparison with irreversible MAO inhibitors.Journal of Neural Transmission. Supplementum, 28, 5–20.
- Fagbuyi, Y., & Sharma, S. (2023). Monoamine Oxidase Inhibitors (MAOIs). In StatPearls.
- What MAO inhibitors are in clinical trials currently? (2025).
- Li, Y., et al. (2021). MAOI Antidepressants: Could They Be a Next-Generation ICB Therapy?Frontiers in Immunology, 12, 743128.
- Agrawal, M., et al. (2023). Recent updates on structural insights of MAO-B inhibitors: a review on target-based approach.Molecular Diversity, 27(4), 1605-1649.
- Yıldırım, M., et al. (2021). Novel Thiosemicarbazone Derivatives: In Vitro and In Silico Evaluation as Potential MAO-B Inhibitors.Molecules, 26(21), 6649.
- Al-Hourani, B. J., et al. (2024). Targeting MAO-B with Small-Molecule Inhibitors: A Decade of Advances in Anticancer Research (2012–2024).International Journal of Molecular Sciences, 25(1), 1.
- Callingham, B. A. (1989). The Pharmacology of Reversible Monoamine Oxidase Inhibitors.
- D'Andrea, G., et al. (2021). Monoamine Oxidase Inhibitors: A Review of Their Anti-Inflammatory Therapeutic Potential and Mechanisms of Action.Frontiers in Pharmacology, 12, 637934.
- Kumar, B., et al. (2021). Recent developments on the structure–activity relationship studies of MAO inhibitors and their role in different neurological disorders.RSC Medicinal Chemistry, 12(8), 1256-1272.
- Caccia, C., et al. (2019). Different Generations of Type-B Monoamine Oxidase Inhibitors in Parkinson's Disease: From Bench to Bedside.Journal of Parkinson's Disease, 9(s2), S295-S307.
- Gillman, P. K. (2022). The prescriber's guide to classic MAO inhibitors (phenelzine, tranylcypromine, isocarboxazid) for treatment-resistant depression.CNS Spectrums, 27(4), 406-416.
- D'Andrea, G., et al. (2021). Monoamine Oxidase Inhibitors: A Review of Their Anti-Inflammatory Therapeutic Potential and Mechanisms of Action.Frontiers in Pharmacology, 12, 637934.
- Al-Hourani, B. J., et al. (2024). Targeting MAO-B with Small-Molecule Inhibitors: A Decade of Advances in Anticancer Research (2012–2024).International Journal of Molecular Sciences, 25(1), 1.
- Natural MAO Inhibitors in Research: Overview. (n.d.). BOC Sciences.
- What are the therapeutic applications for MAO inhibitors? (2025).
- Ex vivo MAO-A and MAO-B inhibition by SL25.1131 in rat brain homogenates: comparison with other MAO inhibitors. (n.d.).
Sources
- 1. Recent developments on the structure–activity relationship studies of MAO inhibitors and their role in different neurological disorders - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Frontiers | Monoamine Oxidase Inhibitors: A Review of Their Anti-Inflammatory Therapeutic Potential and Mechanisms of Action [frontiersin.org]
- 3. Monoamine Oxidase Inhibitors: A Review of Their Anti-Inflammatory Therapeutic Potential and Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Pharmacology of Reversible Monoamine Oxidase Inhibitors | The British Journal of Psychiatry | Cambridge Core [cambridge.org]
- 5. The prescriber’s guide to classic MAO inhibitors (phenelzine, tranylcypromine, isocarboxazid) for treatment-resistant depression | CNS Spectrums | Cambridge Core [cambridge.org]
- 6. Preclinical profiles of the novel reversible MAO-A inhibitors, moclobemide and brofaromine, in comparison with irreversible MAO inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Different Generations of Type-B Monoamine Oxidase Inhibitors in Parkinson’s Disease: From Bench to Bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Recent updates on structural insights of MAO-B inhibitors: a review on target-based approach - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | MAOI Antidepressants: Could They Be a Next-Generation ICB Therapy? [frontiersin.org]
- 12. What MAO inhibitors are in clinical trials currently? [synapse.patsnap.com]
A Comparative Guide to the Purity Analysis of Synthetic 2-(3-Chlorophenyl)cyclopropan-1-amine Hydrochloride
Introduction
In the landscape of modern drug discovery and development, the meticulous characterization of active pharmaceutical ingredients (APIs) is paramount. The purity of an API directly influences its safety, efficacy, and stability. This guide provides a comprehensive overview and comparison of analytical methodologies for assessing the purity of synthetic 2-(3-Chlorophenyl)cyclopropan-1-amine hydrochloride, a key building block in the synthesis of various pharmaceutical agents. As researchers, scientists, and drug development professionals, a deep understanding of purity analysis is crucial for robust and reproducible scientific outcomes.
This document moves beyond a simple recitation of methods. It delves into the causality behind experimental choices, offering insights honed from years of experience in analytical chemistry. We will explore the orthogonal analytical techniques required to build a complete purity profile, ensuring a self-validating system of analysis. Every claim and protocol is grounded in established scientific principles and supported by authoritative references.
Understanding the Analyte: Chemical Profile and Potential Impurities
This compound is a chiral molecule, meaning it exists as a pair of non-superimposable mirror images, or enantiomers. The biological activity of each enantiomer can differ significantly, making the determination of enantiomeric purity as critical as assessing chemical purity.
Potential impurities in a synthetic batch can be broadly categorized as:
-
Process-Related Impurities: These arise from the synthetic route and include unreacted starting materials, intermediates, by-products, and reagents. Common synthetic pathways to cyclopropylamines may involve reactions like cyclopropanation and amination, which can introduce specific impurities.[1]
-
Degradation Products: These form during storage or upon exposure to light, heat, or humidity.
-
Residual Solvents: Solvents used during synthesis and purification can remain in the final product.
-
Enantiomeric Impurities: The presence of the undesired enantiomer.
A robust purity analysis, therefore, necessitates a multi-faceted approach employing a suite of analytical techniques.
Comparative Analysis of Key Analytical Methodologies
The selection of an appropriate analytical method, or combination of methods, is contingent on the specific purity attribute being assessed. Here, we compare the most effective techniques for the comprehensive purity profiling of this compound.
| Analytical Method | Principle | Primary Application for this Analyte | Advantages | Limitations |
| High-Performance Liquid Chromatography (HPLC) | Differential partitioning of analytes between a stationary phase and a mobile phase. | Quantification of chemical purity, detection of non-volatile impurities. | High resolution, sensitivity, and reproducibility. Versatile for various impurities.[2][3] | May require derivatization for compounds lacking a UV chromophore. |
| Chiral HPLC | Enantioselective separation based on interactions with a chiral stationary phase (CSP). | Determination of enantiomeric purity. | Direct and accurate quantification of enantiomers.[4][5] | Requires specialized and often expensive chiral columns. Method development can be complex. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds followed by mass-based detection and identification. | Identification and quantification of volatile impurities, residual solvents, and process-related impurities.[6] | High sensitivity and specificity for identification. Excellent for volatile and semi-volatile compounds. | May require derivatization for polar compounds like amines to improve volatility and peak shape.[7] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Absorption of radiofrequency waves by atomic nuclei in a magnetic field. | Structural elucidation of the API and impurities. Quantitative analysis (qNMR). | Provides detailed structural information.[8][9] qNMR allows for purity determination without a specific reference standard for each impurity. | Lower sensitivity compared to chromatographic methods for trace impurity detection. |
| Thermogravimetric Analysis (TGA) & Differential Scanning Calorimetry (DSC) | Measurement of changes in physical and chemical properties as a function of temperature. | Assessment of thermal stability, solvate/hydrate forms, and inorganic impurities. | Provides information on the thermal properties and composition of the material. | Not a separation technique; provides information on the bulk sample. |
Experimental Protocols: A Practical Guide
The following protocols are designed to be robust starting points for the purity analysis of this compound. They are based on established methodologies for similar compounds and should be validated for specific laboratory conditions.
Protocol 1: Chemical Purity by Reversed-Phase HPLC
This method is designed for the quantification of the main component and the detection of non-volatile, process-related impurities and degradation products.
1. Instrumentation and Conditions:
-
HPLC System: A system equipped with a UV detector.
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid in Acetonitrile.
-
Gradient: 5% B to 95% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 220 nm.
-
Injection Volume: 10 µL.
2. Sample Preparation:
-
Accurately weigh and dissolve the sample in the mobile phase starting condition (95:5 Water:Acetonitrile) to a final concentration of 1 mg/mL.
3. Analysis:
-
Inject the sample and a blank (diluent).
-
Calculate the percentage purity by area normalization, assuming all impurities have a similar response factor to the main peak. For higher accuracy, relative response factors should be determined using reference standards for known impurities.
Causality of Choices: A C18 column is a versatile choice for separating a wide range of non-polar to moderately polar compounds. The gradient elution allows for the separation of impurities with a broad range of polarities. TFA is used as an ion-pairing agent to improve the peak shape of the amine.
Protocol 2: Enantiomeric Purity by Chiral HPLC
This method is crucial for determining the enantiomeric excess of the desired enantiomer.
1. Instrumentation and Conditions:
-
HPLC System: A system with a UV detector.
-
Chiral Column: A polysaccharide-based chiral stationary phase (CSP) such as one based on amylose or cellulose phenylcarbamate derivatives.
-
Mobile Phase: A mixture of n-hexane and a polar modifier like isopropanol or ethanol (e.g., 90:10 n-hexane:isopropanol). A small amount of an amine modifier (e.g., 0.1% diethylamine) can be added to improve peak shape.[5]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection Wavelength: 220 nm.
-
Injection Volume: 10 µL.
2. Sample Preparation:
-
Dissolve the sample in the mobile phase to a final concentration of 1 mg/mL.
3. Analysis:
-
Inject a racemic standard to confirm the resolution and elution order of the enantiomers.
-
Inject the sample and calculate the percentage of each enantiomer by area normalization.
Causality of Choices: Polysaccharide-based CSPs are widely used for their broad enantioselectivity.[10] The normal-phase mobile phase provides the necessary environment for chiral recognition on these columns. The amine modifier helps to prevent peak tailing by blocking active sites on the stationary phase.
Protocol 3: Impurity Identification by GC-MS
This method is ideal for identifying volatile and semi-volatile impurities that may not be detected by HPLC.
1. Instrumentation and Conditions:
-
GC-MS System: A gas chromatograph coupled to a mass spectrometer.
-
Column: A low-polarity column (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program: 50 °C (hold 2 min), ramp to 280 °C at 10 °C/min, hold 5 min.
-
Injector Temperature: 250 °C.
-
MS Transfer Line Temperature: 280 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: 40-450 amu.
2. Sample Preparation (with Derivatization):
-
To improve the volatility and chromatographic performance of the primary amine, derivatization is often necessary.[7]
-
Accurately weigh approximately 1 mg of the sample into a vial.
-
Add 1 mL of a suitable solvent (e.g., ethyl acetate).
-
Add 100 µL of a derivatizing agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Cap the vial and heat at 70°C for 30 minutes. Cool to room temperature before injection.
3. Analysis:
-
Inject the derivatized sample.
-
Identify impurities by comparing their mass spectra to a library (e.g., NIST) and by interpreting their fragmentation patterns.
Causality of Choices: Derivatization with a silylating agent like BSTFA replaces the active hydrogens on the amine with trimethylsilyl groups, reducing polarity and improving thermal stability. The low-polarity column is suitable for a wide range of organic compounds.
Visualizing the Analytical Workflow
A comprehensive purity analysis involves a logical flow of experiments to build a complete picture of the sample's composition.
Caption: Workflow for the comprehensive purity analysis of this compound.
Interpreting the Data: A Holistic Approach
No single analytical technique can provide a complete purity profile. A self-validating system relies on the convergence of data from orthogonal methods.
Caption: Integration of data from orthogonal analytical methods for a comprehensive purity assessment.
For instance, the purity value obtained by HPLC area normalization should be in good agreement with the absolute purity determined by qNMR. Any significant discrepancies warrant further investigation. Similarly, impurities detected by GC-MS that are not observed in HPLC provide a more complete picture of the sample's composition.
Conclusion
The purity analysis of a synthetic compound like this compound is a critical and multi-faceted endeavor. A combination of chromatographic and spectroscopic techniques is essential to build a comprehensive and reliable purity profile. By understanding the principles behind each method and the potential impurities that may arise, researchers can design a robust analytical strategy. This guide provides the foundational knowledge and practical protocols to ensure the quality and integrity of this important pharmaceutical building block, ultimately contributing to the development of safe and effective medicines.
References
-
Development and Validation of a HPLC Method for Chlorphenamine Maleate Related Substances in Multicomponents Syrups and Tablets. (n.d.). Retrieved from [Link]
-
A Validated RP-HPLC Stability Method for the Estimation of Chlorthalidone and Its Process-Related Impurities in an API and Tablet Formulation. (2020). National Institutes of Health. Retrieved from [Link]
-
Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. (2021). Research and Reviews: A Journal of Pharmaceutical Science. Retrieved from [Link]
-
synthesis of 2-amino-3-phenylpropan-1-ol compounds from baylis-hillman derivatives, carbon nanotube, kinetic, lifetime and biological studies. (2018). Rasayan Journal of Chemistry. Retrieved from [Link]
-
IMPURITY PROFILING OF PHARMACEUTICALS. (2020). International Journal of Pharmaceutical Research and Applications. Retrieved from [Link]
-
Improved Detection and Quantification of Cyclopropane Fatty Acids via Homonuclear Decoupling Double Irradiation NMR Methods. (2023). National Institutes of Health. Retrieved from [Link]
- Process for the manufacture of cyclopropylamine. (1986). Google Patents.
-
CAS No : 1258651-83-0 | Product Name : 2-(3-Fluorophenyl)cyclopropan-1-amine Hydrochloride. (n.d.). Pharmaffiliates. Retrieved from [Link]
- Production of 2-chlorocyclopropyl-1-chlorophenyl-triazolonyl-propanol derivative, useful as microbicide, from 2-chlorocyclopropyl-2-chlorobenzyl-oxirane. (2001). Google Patents.
-
Pharmaceutical impurities and degradation products: Uses and applications of NMR techniques. (2012). Magnetic Resonance in Chemistry. Retrieved from [Link]
-
Chiral HPLC Separations. (n.d.). Phenomenex. Retrieved from [Link]
-
Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives. (2016). National Institutes of Health. Retrieved from [Link]
-
Trace Level Quantification of (−)2-(2-Amino-5-chlorophenyl)-4-cyclopropyl-1,1,1-trifluoro-3-butyn-2-ol Genotoxic Impurity in Efavirenz Drug Substance and Drug Product Using LC–MS/MS. (2015). ResearchGate. Retrieved from [Link]
-
Ticagrelor-impurities. (n.d.). Pharmaffiliates. Retrieved from [Link]
-
REVIEW ON IMPURITY PEOFILING AND ITS TECHNIQUES. (2018). International Journal of Creative Research Thoughts. Retrieved from [Link]
-
Four process-related potential new impurities in ticagrelor: Identification, isolation, characterization using HPLC, LC/ESI-MSn, NMR and their synthesis. (2017). Journal of Pharmaceutical and Biomedical Analysis. Retrieved from [Link]
-
chiral columns. (n.d.). HPLC.eu. Retrieved from [Link]
-
NMR Crystallographic Investigation Coupled with Molecular Dynamics Simulations Reveals the Nature of Disorder in Chlorpromazine Hydrochloride Solvatomorphs. (2021). National Institutes of Health. Retrieved from [Link]
-
HPLC Enantioseparation of Rigid Chiral Probes with Central, Axial, Helical, and Planar Stereogenicity on an Amylose (3,5-Dimethylphenylcarbamate) Chiral Stationary Phase. (2022). MDPI. Retrieved from [Link]
Sources
- 1. Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. iomcworld.org [iomcworld.org]
- 3. A Validated RP-HPLC Stability Method for the Estimation of Chlorthalidone and Its Process-Related Impurities in an API and Tablet Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. ijprajournal.com [ijprajournal.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Improved Detection and Quantification of Cyclopropane Fatty Acids via Homonuclear Decoupling Double Irradiation NMR Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. mdpi.com [mdpi.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
